5-Bromo-2-fluorobenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGBISULKASFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620517 | |
| Record name | 5-Bromo-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773140-42-4 | |
| Record name | 5-Bromo-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Core Compound Identification and Properties
An In-depth Technical Guide to 5-Bromo-2-fluorobenzoyl chloride
This guide provides a comprehensive technical overview of 5-Bromo-2-fluorobenzoyl chloride, a key building block in modern synthetic chemistry. Aimed at researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, properties, reactivity, and applications, grounding all information in established chemical principles.
5-Bromo-2-fluorobenzoyl chloride is a halogenated aromatic acyl chloride. The strategic placement of the bromo, fluoro, and acyl chloride functional groups on the benzene ring makes it a highly reactive and versatile intermediate for introducing a 5-bromo-2-fluorobenzoyl moiety into a target molecule.
Physicochemical and Structural Data Summary
A summary of the key identifiers and properties for 5-Bromo-2-fluorobenzoyl chloride is presented below for quick reference.
| Identifier | Value | Source |
| CAS Number | 773140-42-4 | [1][2] |
| Molecular Formula | C₇H₃BrClFO | [1][2] |
| Molecular Weight | 237.45 g/mol | [1] |
| MDL Number | MFCD09907626 | [1][2] |
| SMILES Code | O=C(Cl)C1=CC(Br)=CC=C1F | [1] |
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most direct and common laboratory-scale synthesis of 5-Bromo-2-fluorobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 5-Bromo-2-fluorobenzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous (SO₂ and HCl) and easily removed.
Expertise-Driven Rationale
The choice of thionyl chloride is deliberate. While other reagents like oxalyl chloride could be used, thionyl chloride is often more cost-effective for larger scale preparations. The reaction mechanism involves the formation of a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. A catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming a more reactive Vilsmeier intermediate. For the purpose of this guide, we will describe the uncatalyzed reaction, which is robust and avoids potential side reactions with the catalyst at higher temperatures.
Step-by-Step Experimental Workflow
Objective: To synthesize 5-Bromo-2-fluorobenzoyl chloride from 5-Bromo-2-fluorobenzoic acid.
Materials:
-
5-Bromo-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂), excess
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride product and the thionyl chloride reagent.
-
Charging the Flask: Add 5-Bromo-2-fluorobenzoic acid (1.0 eq) to the flask.
-
Solvent and Reagent Addition: Add a minimal amount of an anhydrous solvent like toluene or DCM to suspend the acid. Subsequently, add an excess of thionyl chloride (typically 2-3 eq.) to the flask. The excess ensures the reaction goes to completion.
-
Reaction Conditions: Gently heat the mixture to reflux (the boiling point of the solvent or thionyl chloride). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. Typically, the reaction is complete within 1-3 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are then removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive thionyl chloride vapors.
-
Purification: The resulting crude 5-Bromo-2-fluorobenzoyl chloride is often of sufficient purity for subsequent steps. If further purification is needed, vacuum distillation can be performed, although care must be taken due to the compound's reactivity.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis of 5-Bromo-2-fluorobenzoyl chloride.
Caption: Synthesis workflow for 5-Bromo-2-fluorobenzoyl chloride.
Reactivity, Applications, and Role in Drug Discovery
The primary utility of 5-Bromo-2-fluorobenzoyl chloride stems from the high reactivity of the acyl chloride functional group. It is an excellent electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide variety of nucleophiles.
Core Reactivity Profile
-
Amide Formation: Reacts with primary or secondary amines to form the corresponding amides. This is one of the most common and important reactions in medicinal chemistry for linking molecular fragments.
-
Ester Formation: Reacts with alcohols in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form esters.
-
Friedel-Crafts Acylation: Can acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones. This is a powerful C-C bond-forming reaction.
Logical Relationship Diagram of Reactivity
Sources
An In-depth Technical Guide to 5-Bromo-2-fluorobenzoyl Chloride: Synthesis, Applications, and Experimental Insights
This technical guide provides a comprehensive overview of 5-Bromo-2-fluorobenzoyl chloride (C₇H₃BrClFO), a critical reagent and building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and significant applications, with a focus on providing practical, field-proven insights.
Introduction: The Strategic Importance of Halogenated Benzoyl Chlorides
5-Bromo-2-fluorobenzoyl chloride is a di-halogenated aromatic acyl chloride. The strategic placement of bromine and fluorine atoms on the benzene ring, combined with the reactive acyl chloride group, makes it a highly versatile intermediate. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of molecular diversity. This unique combination of features has positioned 5-Bromo-2-fluorobenzoyl chloride as a valuable starting material in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 5-Bromo-2-fluorobenzoyl chloride are summarized below.
| Property | Value | Source |
| Molecular Weight | 237.45 g/mol | [1][3] |
| Molecular Formula | C₇H₃BrClFO | [1][3] |
| CAS Number | 773140-42-4 | [3] |
| Appearance | Solid | |
| SMILES | O=C(Cl)C1=CC(Br)=CC=C1F | [3] |
| InChI Key | QIFDGTIOMAVGAQ-UHFFFAOYSA-N | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [3] |
Synthesis and Reactivity Profile
Synthesis of 5-Bromo-2-fluorobenzoyl Chloride
The most common and direct laboratory-scale synthesis of 5-bromo-2-fluorobenzoyl chloride involves the chlorination of the corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid. This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The choice of chlorinating agent is often dictated by the desired purity of the final product and the ease of workup. Oxalyl chloride is often preferred as its byproducts (CO and CO₂) are gaseous, simplifying purification.
The general workflow for this synthesis is depicted below:
Caption: Synthesis of 5-Bromo-2-fluorobenzoyl Chloride.
Core Reactivity
The reactivity of 5-bromo-2-fluorobenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it an excellent acylating agent for a wide range of nucleophiles.
-
Acylation Reactions: It readily reacts with alcohols to form esters and with amines to form amides. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1]
-
Friedel-Crafts Acylation: The acyl chloride can undergo Friedel-Crafts acylation with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form diaryl ketones.[4]
-
Cross-Coupling Reactions: The bromine atom at the 5-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the formation of carbon-carbon bonds.
Key Applications in Research and Drug Development
5-Bromo-2-fluorobenzoyl chloride is a valuable intermediate in the synthesis of a variety of biologically active compounds.
-
Antimicrobial and Anti-inflammatory Agents: Hydrazide derivatives synthesized from 2-bromo-5-fluorobenzoyl chloride have demonstrated significant antimicrobial activity against various fungal strains.[1] Additionally, fluorinated amide analogues have shown promising anti-inflammatory properties.[1] The presence of both bromine and fluorine can enhance the potency and selectivity of these compounds.[1]
-
Pharmaceutical Scaffolds: The 2-aminobenzoyl scaffold, which can be accessed from related bromo-benzoyl compounds, is a privileged structure in medicinal chemistry, forming the core of numerous anticancer, anti-inflammatory, and central nervous system-modulating drugs.[5] While not a direct precursor, the reactivity of 5-bromo-2-fluorobenzoyl chloride allows for its incorporation into similar complex molecular architectures.
-
Agrochemicals: Halogenated benzoyl derivatives are integral to the development of modern pesticides, herbicides, and fungicides.[2] The trifluoromethyl group, often introduced through intermediates like 5-bromo-2-chlorobenzotrifluoride, can increase the efficacy and stability of these agrochemical formulations.[2]
Experimental Protocol: Synthesis of a Substituted Amide
This protocol provides a detailed, self-validating methodology for the acylation of a primary amine with 5-bromo-2-fluorobenzoyl chloride.
Objective: To synthesize N-benzyl-5-bromo-2-fluorobenzamide.
Materials:
-
5-Bromo-2-fluorobenzoyl chloride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The use of an excess of the base (triethylamine) is crucial to neutralize the HCl byproduct, driving the reaction to completion.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Addition of Acyl Chloride: Dissolve 5-bromo-2-fluorobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring. The slow, dropwise addition is essential for maintaining temperature control.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), and brine (to reduce the solubility of organic material in the aqueous phase).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-benzyl-5-bromo-2-fluorobenzamide can be purified by recrystallization or column chromatography on silica gel to obtain the final product with high purity.
Caption: Experimental Workflow for Amide Synthesis.
Safety, Handling, and Storage
5-Bromo-2-fluorobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: It can cause severe skin burns and eye damage.[3] It is also harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid formation of dust and aerosols.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to prevent hydrolysis.[3][7]
Conclusion
5-Bromo-2-fluorobenzoyl chloride is a strategically important synthetic intermediate with broad applications in medicinal chemistry and materials science. Its unique halogenation pattern provides both a reactive acylating function and a site for further molecular elaboration through cross-coupling reactions. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in the development of novel and functional molecules.
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PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Chem-Supply. (2010). MSDS of 2-Bromo-5-fluorobenzyl chloride. Retrieved from [Link]
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NET. (2016). Safety Data Sheet: 5-Bromo-2-fluorobenzotrifluoride. Retrieved from [Link]
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Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-4-chloro-2-fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. Retrieved from [Link]
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WIPO Patentscope. (n.d.). CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]
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Patsnap Eureka. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Bromo-2-fluorobenzoyl Chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This guide provides an in-depth technical overview of 5-Bromo-2-fluorobenzoyl chloride, a key building block in contemporary organic synthesis and pharmaceutical development. We will delve into its chemical properties, synthesis, reactivity profile, and its crucial role in the creation of targeted therapeutics, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations essential for researchers, chemists, and drug development professionals.
Core Characteristics and Physicochemical Properties
5-Bromo-2-fluorobenzoyl chloride, identified by the CAS number 773140-42-4 , is a di-halogenated aromatic acyl chloride.[1][2] The presence of three distinct functional groups—the reactive acyl chloride, and the electron-withdrawing bromine and fluorine atoms on the phenyl ring—makes it a versatile and highly valuable intermediate in medicinal chemistry. The strategic placement of the halogens influences the molecule's reactivity and provides vectors for further molecular elaboration.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Chemical Formula | C₇H₃BrClFO | [2] |
| Molecular Weight | 237.45 g/mol | [1] |
| CAS Number | 773140-42-4 | [1][2] |
| Appearance | Typically a solid | Inferred from related compounds |
| Storage | Inert atmosphere, room temperature | [1] |
Synthesis of 5-Bromo-2-fluorobenzoyl Chloride: A Two-Step Approach
The most logical and efficient synthesis of 5-Bromo-2-fluorobenzoyl chloride begins with the corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid. This precursor is then converted to the highly reactive acyl chloride.
Step 1: Synthesis of 5-Bromo-2-fluorobenzoic Acid
The synthesis of the carboxylic acid precursor is achieved through the electrophilic bromination of 2-fluorobenzoic acid. The fluorine atom at the ortho position and the carboxylic acid group (a meta-director) guide the incoming bromine electrophile to the 5-position.
Experimental Protocol: Synthesis of 5-Bromo-2-fluorobenzoic Acid [3]
-
In a 1000 mL reaction vessel, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.
-
Cool the solution to 20°C.
-
Add 48.8 g of N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C.
-
Stir the mixture at 20-25°C for 16 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC). If the reaction is incomplete, add an additional small portion of NBS and continue stirring.
-
Upon completion, add 160 g of water and stir for 1 hour.
-
Cool the mixture to 0-5°C and hold for 1 hour to precipitate the product.
-
Filter the solid product, and wash with dichloromethane and water.
-
Dry the wet product at 60-65°C to yield 5-Bromo-2-fluorobenzoic acid as a white solid.
Step 2: Conversion to 5-Bromo-2-fluorobenzoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of 5-Bromo-2-fluorobenzoyl Chloride (Adapted from a procedure for the chloro-analog)[4]
-
In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl, add 23.5 g (0.1 mol) of 5-bromo-2-fluorobenzoic acid.
-
Add 24 g (0.2 mol) of thionyl chloride and 0.1 mL of DMF as a catalyst.[4]
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 5-Bromo-2-fluorobenzoyl chloride can often be used in the next step without further purification.
Reactivity and Synthetic Utility
Acyl halides are highly reactive electrophiles due to the excellent leaving group ability of the halide ion.[5] 5-Bromo-2-fluorobenzoyl chloride readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Key reactions include:
-
Amidation: Reaction with primary or secondary amines to form amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.
-
Esterification: Reaction with alcohols to yield esters.
-
Friedel-Crafts Acylation: Reaction with an aromatic ring in the presence of a Lewis acid catalyst to form a diaryl ketone.
-
Hydrolysis: Reaction with water to revert to the parent carboxylic acid.[5] This necessitates careful handling under anhydrous conditions.
Application in Drug Discovery: The Synthesis of Olaparib
A prominent example of the utility of 5-Bromo-2-fluorobenzoyl chloride's precursor is in the synthesis of Olaparib , a groundbreaking PARP (poly(ADP-ribose) polymerase) inhibitor used in the treatment of certain types of cancer, particularly those with BRCA1/2 mutations.[6][7]
In a reported synthesis of Olaparib, 5-bromo-2-fluorobenzoic acid is coupled with cyclopropyl(piperazin-1-yl)methanone.[7] This acid-amine coupling reaction highlights the importance of this structural motif in constructing complex drug molecules. The corresponding acyl chloride would be an activated form of the carboxylic acid, facilitating this amide bond formation.
Safety, Handling, and Storage
5-Bromo-2-fluorobenzoyl chloride is a reactive and corrosive compound that requires careful handling.
-
Hazards: It is expected to cause severe skin burns and eye damage due to its reactivity, particularly its hydrolysis to hydrochloric acid.[8]
-
Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Avoid contact with moisture.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
Conclusion
5-Bromo-2-fluorobenzoyl chloride is a powerful synthetic intermediate whose value is derived from its trifecta of reactive sites. Its acyl chloride functionality allows for the construction of key amide and ester linkages, while the bromo and fluoro substituents provide opportunities for further functionalization through cross-coupling reactions or by influencing the electronic properties of the molecule. Its role in the synthesis of advanced therapeutics like Olaparib underscores its importance to the drug discovery and development community. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist looking to leverage this versatile chemical building block.
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5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. National Center for Biotechnology Information. [Link]
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5-Bromo-4-chloro-2-fluorobenzoyl chloride | C7H2BrCl2FO | CID 86642580 - PubChem. National Center for Biotechnology Information. [Link]
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. National Center for Biotechnology Information. [Link]
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A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib - ResearchGate. ResearchGate. [Link]
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5-Bromo-2-fluorobenzoyl chloride - Oakwood Chemical. Oakwood Chemical. [Link]
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An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-fluorobenzoyl Chloride
Abstract
5-Bromo-2-fluorobenzoyl chloride is a highly functionalized aromatic acyl chloride that serves as a critical building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern—featuring a reactive acyl chloride, a strongly electron-withdrawing ortho-fluoro group, and a versatile para-bromo group—creates a nuanced reactivity profile. This guide provides an in-depth analysis of the molecule's core reactivity, the causal electronic and steric effects of its substituents, and practical, field-proven protocols for its application. We will explore its synthesis, stability, and primary reactions, including amide bond formation, esterification, and Friedel-Crafts acylation, offering researchers a comprehensive resource for leveraging this potent synthetic intermediate.
Introduction and Molecular Overview
5-Bromo-2-fluorobenzoyl chloride (CAS No. 773140-42-4) is a trifunctionalized benzene derivative whose synthetic utility is derived from the orthogonal reactivity of its constituent groups.[1] The molecule's architecture is defined by:
-
The Acyl Chloride Group (-COCl): As the most reactive site, this group is an excellent electrophile, primed for nucleophilic acyl substitution . This functionality is the cornerstone of its role as an acylating agent.[2][3]
-
The Ortho-Fluoro Substituent (-F): Positioned adjacent to the acyl chloride, the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) . This effect significantly enhances the electrophilicity of the carbonyl carbon, making the molecule a highly reactive acylating agent. While fluorine also has a weak resonance-donating effect (+R), its inductive effect is dominant in influencing the reactivity of the acyl group.[4]
-
The Para-Bromo Substituent (-Br): The bromine atom also has a net electron-withdrawing inductive effect, further contributing to the carbonyl's electrophilicity.[5] Crucially, it serves as a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds late in a synthetic sequence.
This strategic combination of functionalities allows for a stepwise and controlled elaboration of complex molecular scaffolds, making it a prized intermediate in drug discovery programs.
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 773140-42-4 | [1] |
| Molecular Formula | C₇H₃BrClFO | [1] |
| Molecular Weight | 237.45 g/mol | [1] |
| Appearance | Solid (Typical) | N/A |
| Primary Hazards | H314: Causes severe skin burns and eye damage | [1] |
| Storage | Store under inert atmosphere, room temperature | [1] |
Synthesis of 5-Bromo-2-fluorobenzoyl Chloride
The most direct and industrially scalable synthesis of 5-Bromo-2-fluorobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid. This transformation is a standard and highly efficient method for preparing acyl chlorides.
Mechanism and Reagent Choice
The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
Workflow for Synthesis:
Caption: Synthesis of 5-Bromo-2-fluorobenzoyl Chloride.
Experimental Protocol: Synthesis from Carboxylic Acid
This protocol is based on established procedures for the synthesis of analogous benzoyl chlorides.[6][7]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 5-bromo-2-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂, ~2.0 eq) dropwise. Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude 5-Bromo-2-fluorobenzoyl chloride is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by vacuum distillation.
Core Reactivity: Nucleophilic Acyl Substitution
The cornerstone of 5-Bromo-2-fluorobenzoyl chloride's reactivity is the nucleophilic acyl substitution pathway.[8][9] The highly electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles. The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group.
Caption: General Nucleophilic Acyl Substitution Mechanism.
Amide Bond Formation
The reaction with primary or secondary amines to form amides is one of the most critical applications in drug development. Due to the high reactivity of 5-Bromo-2-fluorobenzoyl chloride, this reaction is typically rapid and high-yielding. A non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is required to scavenge the HCl byproduct.
Experimental Protocol: General Amidation
-
Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF) in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acylation: Prepare a solution of 5-Bromo-2-fluorobenzoyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours (monitor by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction with solvent and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess base, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Esterification
The formation of esters proceeds smoothly upon reaction with alcohols or phenols. For less reactive alcohols, the reaction may be facilitated by a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in addition to a stoichiometric amount of a non-nucleophilic base.
Friedel-Crafts Acylation
5-Bromo-2-fluorobenzoyl chloride can acylate electron-rich aromatic or heteroaromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[10][11] The reaction introduces the 5-bromo-2-fluorobenzoyl moiety, forming a diaryl ketone. This is a key strategy for building complex molecular cores.[6]
Causality in Friedel-Crafts Acylation:
-
Catalyst Role: The Lewis acid coordinates to the carbonyl oxygen (or the chloride atom), generating a highly electrophilic acylium ion (or a potent acylium ion-Lewis acid complex).[12]
-
Substituent Effects: The electron-withdrawing groups (-F, -Br) on the benzoyl chloride deactivate it slightly for this electrophilic aromatic substitution reaction, but its primary role is that of the electrophile. The reaction outcome is mainly governed by the electronic properties of the aromatic substrate being acylated.
-
No Polyacylation: A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.[11]
Stability, Handling, and Decomposition Profile
As a highly reactive acyl chloride, the stability of 5-Bromo-2-fluorobenzoyl chloride is a critical consideration for its effective use.
-
Primary Decomposition Pathway: Hydrolysis: The principal route of degradation is hydrolysis upon contact with moisture. Water acts as a nucleophile, attacking the carbonyl carbon to form the corresponding 5-bromo-2-fluorobenzoic acid and corrosive hydrochloric acid gas.[3][13] This reaction is often rapid and autocatalytic.
Handling and Storage Best Practices:
-
Inert Atmosphere: Always handle and store the compound under a dry, inert atmosphere (nitrogen or argon) to prevent hydrolysis.[1][13]
-
Moisture Control: Use anhydrous solvents and oven-dried glassware for all reactions.
-
Temperature: Store in a cool, dry, and well-ventilated place. Refrigeration is recommended for long-term storage.
-
Personal Protective Equipment (PPE): Due to its corrosive nature (H314), always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a certified chemical fume hood.
Conclusion
5-Bromo-2-fluorobenzoyl chloride is a powerful and versatile synthetic intermediate. Its reactivity is dominated by the electrophilic nature of the acyl chloride, which is significantly enhanced by the inductive effects of the ortho-fluoro and para-bromo substituents. This heightened reactivity makes it an excellent agent for amide and ester bond formation. Furthermore, the bromine atom provides a crucial site for post-acylation functionalization via cross-coupling chemistry. A thorough understanding of its reactivity profile, combined with stringent anhydrous handling techniques, enables researchers to effectively incorporate the valuable 5-bromo-2-fluorophenyl moiety into complex, high-value molecules for pharmaceutical and materials science applications.
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Introduction to 5-Bromo-2-fluorobenzoyl chloride as a building block
An In-depth Technical Guide to 5-Bromo-2-fluorobenzoyl Chloride: A Versatile Building Block in Synthetic Chemistry
Executive Summary
5-Bromo-2-fluorobenzoyl chloride is a pivotal chemical intermediate, distinguished by its trifunctional nature that offers chemists a powerful tool for regioselective synthesis. The presence of a highly reactive acyl chloride group, a bromine atom suitable for cross-coupling reactions, and a fluorine atom that can modulate the electronic and pharmacological properties of a target molecule makes it an invaluable building block. This guide provides an in-depth exploration of its synthesis, core reactivity, and applications, with a focus on the mechanistic rationale behind its use in complex molecular construction, particularly within the pharmaceutical and agrochemical industries.
Core Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe application in the laboratory. 5-Bromo-2-fluorobenzoyl chloride is a moisture-sensitive solid that requires careful handling.
| Property | Value | Source |
| CAS Number | 773140-42-4 | |
| Molecular Formula | C₇H₃BrClFO | |
| Molecular Weight | 237.45 g/mol | |
| Appearance | Solid | |
| Storage | Inert atmosphere, room temperature or 2-8°C |
Safety and Handling:
5-Bromo-2-fluorobenzoyl chloride is classified as a corrosive substance. The primary hazard stems from the acyl chloride functional group, which readily hydrolyzes upon contact with water or moisture to form 5-bromo-2-fluorobenzoic acid and hydrochloric acid (HCl). This reaction is responsible for its corrosive effects on skin, eyes, and the respiratory tract.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
Precautionary Measures: Handling should always occur within a certified fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield, is mandatory. An inert atmosphere (e.g., nitrogen or argon) is recommended for both storage and reactions to prevent degradation and ensure reproducibility.
Synthesis: From Carboxylic Acid to Acyl Chloride
The most direct and common laboratory-scale synthesis of 5-Bromo-2-fluorobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to its efficacy and the convenient nature of its byproducts.
Causality of Reagent Choice: The use of thionyl chloride is advantageous because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature. Their evolution from the reaction mixture helps to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle, leading to high conversion rates. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
Figure 1. General workflow for the synthesis of 5-Bromo-2-fluorobenzoyl chloride.
Detailed Experimental Protocol
-
System Preparation: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be rigorously dried to prevent hydrolysis of the reagent and product.
-
Charging Reagents: To the flask, add 5-bromo-2-fluorobenzoic acid (1.0 eq). Add an inert solvent such as toluene or dichloromethane, or run the reaction neat. Add thionyl chloride (2.0-3.0 eq) dropwise. Finally, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 79°C for neat thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution, which should be passed through a scrubber containing a sodium hydroxide solution.
-
Workup and Purification: Cool the reaction mixture to room temperature. Excess thionyl chloride is removed by distillation under atmospheric pressure. The crude 5-Bromo-2-fluorobenzoyl chloride is then purified via vacuum distillation to yield the final product.
Reaction Mechanism
The conversion of the carboxylic acid to the acyl chloride proceeds through a well-established mechanism involving a key intermediate.
Understanding the electrophilicity of 5-Bromo-2-fluorobenzoyl chloride
An In-Depth Technical Guide to the Electrophilicity and Reactivity of 5-Bromo-2-fluorobenzoyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluorobenzoyl chloride is a highly reactive acyl halide of significant interest in synthetic chemistry, particularly as a versatile building block for pharmaceuticals and agrochemicals. Its reactivity is governed by the electrophilic nature of the carbonyl carbon, which is profoundly influenced by the synergistic electronic effects of the aromatic fluorine and bromine substituents. This guide provides a detailed examination of the structural and electronic factors that dictate the electrophilicity of this molecule. We will explore the interplay of inductive and resonance effects, analyze its reactivity profile in key synthetic transformations such as amide bond formation and Friedel-Crafts acylation, and provide validated experimental protocols. This document serves as a comprehensive resource, grounded in mechanistic principles, to empower scientists in leveraging the unique chemical properties of 5-Bromo-2-fluorobenzoyl chloride for advanced molecular design and synthesis.
The Molecular Architecture: Unpacking the Sources of Electrophilicity
The reactivity of any acyl chloride is centered on the electrophilic character of its carbonyl carbon. In the case of 5-Bromo-2-fluorobenzoyl chloride, this intrinsic electrophilicity is significantly modulated by the substituents on the benzene ring. Understanding these influences is paramount to predicting and controlling its chemical behavior.
The Acyl Chloride Functional Group: An Inherent Electrophile
Acyl chlorides are among the most reactive carboxylic acid derivatives.[1] The carbonyl carbon is rendered highly electron-deficient, and thus electrophilic, by two primary factors:
-
Inductive Effect: Both the carbonyl oxygen and the chlorine atom are highly electronegative, pulling electron density away from the carbonyl carbon through the sigma bonds.
-
Resonance: While the chlorine atom possesses lone pairs that can theoretically participate in resonance to donate electron density back to the carbonyl carbon, the orbital overlap between chlorine's 3p and carbon's 2p orbitals is poor. Consequently, this resonance stabilization is minimal, and the inductive withdrawal overwhelmingly dominates, leading to a highly polarized and reactive C=O bond.[2]
The Role of Aromatic Halogen Substituents
The electrophilicity of the benzoyl chloride core is further amplified by the attached fluorine and bromine atoms. Halogens on an aromatic ring exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M or +R).[3]
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density from the aromatic ring. This deactivates the ring towards electrophilic attack but, crucially for this molecule, it also withdraws density from the acyl chloride moiety, further increasing the partial positive charge on the carbonyl carbon.[4]
-
Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the aromatic π-system. This effect donates electron density to the ring, primarily at the ortho and para positions.[5]
For halogens, the strong -I effect almost always outweighs the +R effect, making them net deactivating groups in the context of electrophilic aromatic substitution.[3][5]
Synergistic Amplification in 5-Bromo-2-fluorobenzoyl Chloride
The specific placement of the fluorine and bromine atoms in 5-Bromo-2-fluorobenzoyl chloride creates a powerful synergistic effect that maximizes the carbonyl carbon's electrophilicity.
-
2-Fluoro Substituent (ortho): Fluorine is the most electronegative element, exerting a very strong -I effect. Its position ortho to the acyl chloride group ensures this electron-withdrawing influence is potent, significantly enhancing the electrophilicity of the carbonyl carbon.
-
5-Bromo Substituent (meta): The bromine atom also contributes a strong -I effect. Being meta to the acyl chloride, its resonance effect does not extend to the point of attachment, but its inductive withdrawal remains effective, further depleting the electron density of the system.
The combined, purely electron-withdrawing nature of these substituents makes the carbonyl carbon of 5-Bromo-2-fluorobenzoyl chloride a significantly "harder" and more reactive electrophile compared to unsubstituted benzoyl chloride.
Caption: Inductive (-I) effects enhancing carbonyl electrophilicity.
Reactivity Profile and Key Synthetic Applications
The heightened electrophilicity of 5-Bromo-2-fluorobenzoyl chloride makes it an excellent acylating agent for a wide range of nucleophiles. It is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals like Dapagliflozin.[6]
Amide Bond Formation
The reaction with primary or secondary amines is typically rapid and high-yielding, forming a stable amide bond. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).[7] The reaction proceeds via a standard nucleophilic acyl substitution mechanism.
General Reaction: R-NH₂ + 5-Bromo-2-fluorobenzoyl-Cl → 5-Bromo-2-fluoro-CONHR + HCl
Due to the production of HCl, a base (e.g., pyridine, triethylamine, or even excess amine) is required to neutralize the acid and drive the reaction to completion.
Esterification
Similarly, alcohols react with 5-Bromo-2-fluorobenzoyl chloride to form esters.[8] This reaction is generally slower than amidation because alcohols are weaker nucleophiles than amines. The reaction is often catalyzed by a base like pyridine, which not only scavenges the HCl byproduct but also forms a highly reactive acylpyridinium ion intermediate.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[8][9][10] 5-Bromo-2-fluorobenzoyl chloride is an excellent substrate for this reaction.
The process requires a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), which coordinates to the carbonyl oxygen. This coordination dramatically increases the carbonyl carbon's electrophilicity, facilitating the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by an electron-rich aromatic substrate.[11] Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, and the product ketone is deactivated, preventing polyacylation.[10] This reaction is instrumental in synthesizing diaryl ketone intermediates.[12]
Caption: Generalized workflow for Friedel-Crafts acylation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear causality behind each step. Adherence to these methodologies ensures reproducibility and high purity.
Synthesis of 5-Bromo-2-fluorobenzoyl Chloride from the Corresponding Carboxylic Acid
This procedure details the conversion of 5-bromo-2-fluorobenzoic acid to the highly reactive acyl chloride, a common preparatory step.
Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this conversion because the byproducts (SO₂ and HCl) are gases, which are easily removed, simplifying purification. A catalytic amount of N,N-Dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.
Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution). Ensure all glassware is oven-dried to prevent premature hydrolysis of the acyl chloride.
-
Charging the Flask: To the flask, add 5-bromo-2-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5 - 2.0 eq) either neat or in an inert solvent like dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Gently heat the mixture to reflux (approx. 40°C if using DCM, or ~75°C if neat). Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude 5-Bromo-2-fluorobenzoyl chloride is often of sufficient purity (>97%) to be used directly in the next step.[13] If higher purity is required, vacuum distillation can be performed.
Caption: Workflow for the synthesis of the title compound.
Friedel-Crafts Acylation: Synthesis of 5-Bromo-2-fluoro-4'-ethoxybenzophenone
This protocol describes the acylation of phenetole, a key step in the synthesis of Dapagliflozin precursors.[12]
Causality: Anhydrous aluminum trichloride is the Lewis acid catalyst. Anhydrous conditions are critical as water would react violently with both the catalyst and the acyl chloride. The reaction is performed at low temperature to control the exothermic reaction and minimize side-product formation.
Protocol:
-
Setup: Under an inert atmosphere (N₂ or Ar), equip an oven-dried, three-neck flask with a dropping funnel, a thermometer, and a stirrer.
-
Catalyst Suspension: Suspend anhydrous aluminum trichloride (AlCl₃, 1.1 eq) in an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0-5°C using an ice bath.
-
Acyl Chloride Addition: Dissolve 5-Bromo-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature below 5°C. Stir for 15-20 minutes.
-
Nucleophile Addition: Add phenetole (1.0 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture, again keeping the temperature below 5°C.
-
Reaction: Allow the reaction to stir at low temperature for several hours, monitoring progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers. Caution: This step is highly exothermic.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water, then with a saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ketone.[12]
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-fluorobenzoyl chloride | N/A |
| Molecular Formula | C₇H₃BrClFO | Calculated |
| Molecular Weight | 237.45 g/mol | Calculated |
| Appearance | Typically a solid or liquid | [13] |
| CAS Number | 773140-42-4 |
Conclusion
The electrophilicity of 5-Bromo-2-fluorobenzoyl chloride is a textbook example of how substituent effects can be harnessed for synthetic advantage. The powerful, synergistic inductive withdrawal from the ortho-fluoro and meta-bromo groups creates a highly activated carbonyl center, enabling efficient acylation of a broad range of nucleophiles. This predictable and potent reactivity profile solidifies its role as a crucial building block in modern organic synthesis, particularly in the development of complex pharmaceutical agents. A thorough understanding of its electronic properties, as detailed in this guide, is essential for any scientist aiming to incorporate this versatile reagent into their synthetic strategies.
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The Versatile Workhorse of Complex Synthesis: Application Notes and Protocols for 5-Bromo-2-fluorobenzoyl Chloride
Abstract
5-Bromo-2-fluorobenzoyl chloride has emerged as a pivotal building block in modern organic synthesis, particularly in the construction of complex pharmaceutical and potentially agrochemical agents. Its strategic substitution pattern, featuring a reactive acyl chloride, a deactivating but ortho-directing fluorine atom, and a versatile bromine handle, offers a unique combination of reactivity and functionality. This guide provides an in-depth exploration of the applications of 5-bromo-2-fluorobenzoyl chloride, delving into the mechanistic rationale behind its use and presenting detailed, field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable reagent.
Introduction: A Molecule of Strategic Importance
5-Bromo-2-fluorobenzoyl chloride is a trifunctional reagent that provides a powerful platform for molecular elaboration. The interplay of its constituent groups governs its reactivity and synthetic utility:
-
Acyl Chloride: This highly electrophilic moiety is primed for nucleophilic acyl substitution, most notably in the formation of amide and ester bonds. This is a cornerstone of its application in constructing the core scaffolds of many bioactive molecules.
-
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the ortho position enhances the electrophilicity of the carbonyl carbon, thereby increasing the reactivity of the acyl chloride towards nucleophiles.[1] Furthermore, the fluorine can engage in strategic hydrogen bonding interactions within biological targets, influencing binding affinity and selectivity.
-
Bromine Substituent: Located at the meta position relative to the acyl chloride, the bromine atom serves as a versatile synthetic handle. It readily participates in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, alkyl, and amino functionalities late in a synthetic sequence.
This unique combination of features makes 5-bromo-2-fluorobenzoyl chloride a favored intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and modulators of other key cellular pathways.
Core Applications in Medicinal Chemistry
The utility of 5-bromo-2-fluorobenzoyl chloride is most prominently demonstrated in the synthesis of small molecule inhibitors targeting various protein classes.
Synthesis of Kinase and PARP Inhibitors
While specific examples directly citing 5-bromo-2-fluorobenzoyl chloride in the synthesis of marketed drugs can be proprietary, its structural motif is present in numerous patented kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.[2] The general strategy involves an initial amide bond formation, followed by a subsequent cross-coupling reaction at the bromide position to build out the final complex structure.
For instance, the core of many kinase inhibitors is a heterocyclic scaffold, and the 5-bromo-2-fluorobenzamide unit can be a key precursor to such systems. The closely related 5-bromo-2-chlorobenzoyl chloride is a known intermediate in the synthesis of the SGLT-2 inhibitor dapagliflozin, highlighting the importance of this substitution pattern in drug design.[3][4]
Amide Bond Formation: A Gateway to Molecular Diversity
The reaction of 5-bromo-2-fluorobenzoyl chloride with primary or secondary amines is a robust and high-yielding method for the synthesis of 5-bromo-2-fluorobenzamides. These amides are often stable intermediates that can be carried through multiple synthetic steps.
Mechanistic Insights: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation, yielding the stable amide product.[5] The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Key steps in a Friedel-Crafts acylation reaction.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the synthesis of a representative amide, N-benzyl-5-bromo-2-fluorobenzamide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 5-Bromo-2-fluorobenzoyl chloride | ≥98% | Oakwood Chemical [6] |
| Benzylamine | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Saturated aqueous sodium bicarbonate | ACS Grade | VWR |
| Brine | ACS Grade | VWR |
| Anhydrous magnesium sulfate | ACS Grade | VWR |
Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (nitrogen or argon), add a solution of 5-bromo-2-fluorobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-benzyl-5-bromo-2-fluorobenzamide.
Expected Outcome: The reaction typically proceeds with high yield (80-95%). The product can be characterized by NMR and mass spectrometry.
Representative Spectroscopic Data for a related compound, 4-Bromo-2-fluoro-N-methylbenzamide: [7]* Appearance: White to almost white crystalline powder.
-
Melting Point: 125.0 to 129.0 °C.
-
¹H NMR and ¹³C NMR: Should be consistent with the proposed structure. [8][9][10]
Protocol 2: Friedel-Crafts Acylation of Phenetole
This protocol is adapted from a patented procedure for the synthesis of a key intermediate for SGLT-2 inhibitors, using the closely related 5-bromo-2-chlorobenzoyl chloride. [3]It can be reasonably applied to 5-bromo-2-fluorobenzoyl chloride with minor modifications.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 5-Bromo-2-fluorobenzoyl chloride | ≥98% | Oakwood Chemical [6] |
| Phenetole | ≥99% | Sigma-Aldrich |
| Aluminum chloride (AlCl₃) | Anhydrous, powder | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| 5% Hydrochloric acid (aq) | ACS Grade | VWR |
| Saturated aqueous sodium bicarbonate | ACS Grade | VWR |
| Brine | ACS Grade | VWR |
| Anhydrous sodium sulfate | ACS Grade | VWR |
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM, 0.3 M) at 0 °C under an inert atmosphere, add a solution of 5-bromo-2-fluorobenzoyl chloride (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add phenetole (1.05 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 5% hydrochloric acid.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield (5-bromo-2-fluorophenyl)(4-ethoxyphenyl)methanone.
Expected Outcome: This reaction typically provides the desired benzophenone in good to excellent yields (70-90%).
Applications in Agrochemical Synthesis
While less documented than its role in pharmaceuticals, the structural motifs accessible from 5-bromo-2-fluorobenzoyl chloride are also of interest in the agrochemical sector. The introduction of a substituted benzoyl group is a common strategy in the design of herbicides, fungicides, and insecticides. The fluorine and bromine atoms can enhance the biological activity and metabolic stability of the final product. Further exploration in this area is warranted to fully realize the potential of this versatile reagent.
Conclusion
5-Bromo-2-fluorobenzoyl chloride is a highly valuable and versatile reagent in organic synthesis. Its unique combination of a reactive acyl chloride, a strategically placed fluorine atom, and a synthetically malleable bromine atom makes it an ideal starting material for the construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for its application in the synthesis of amides and benzophenones, which are key intermediates in the development of novel pharmaceuticals and potentially agrochemicals. As the demand for more sophisticated and targeted molecules continues to grow, the importance of strategic building blocks like 5-bromo-2-fluorobenzoyl chloride will undoubtedly increase.
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Application Notes & Protocols: 5-Bromo-2-fluorobenzoyl Chloride in the Development of New Materials
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-2-fluorobenzoyl chloride, a versatile halogenated aromatic building block. We delve into its established role as a key intermediate in the synthesis of pharmaceutical compounds and present detailed protocols for its potential application in the development of advanced materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical, field-proven methodologies. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to 5-Bromo-2-fluorobenzoyl Chloride
5-Bromo-2-fluorobenzoyl chloride is a highly reactive aromatic compound characterized by the presence of a benzoyl chloride group substituted with both a bromine and a fluorine atom. This unique combination of functional groups makes it a valuable reagent in organic synthesis, offering multiple reaction pathways for the construction of complex molecules.
The acyl chloride group provides a reactive site for nucleophilic acyl substitution, readily forming amides, esters, and ketones. The fluorine atom can influence the electronic properties and conformation of the resulting molecules, often enhancing thermal stability, solubility in organic solvents, and metabolic stability in pharmaceutical applications. The bromine atom serves as a versatile synthetic handle, enabling post-modification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular diversity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClFO | [1] |
| Molecular Weight | 237.45 g/mol | [1] |
| CAS Number | 773140-42-4 | [1] |
| Appearance | White to yellow crystalline mass or liquid | [2] |
| Boiling Point | 86-88 °C at 15 mmHg | [2] |
| Melting Point | 24-24.5 °C | [2] |
Application in Pharmaceutical Synthesis
A primary application of halogenated benzoyl chlorides, particularly the chloro-analog 5-bromo-2-chlorobenzoyl chloride, is in the synthesis of pharmaceutical intermediates.[3][4] These intermediates are crucial for the production of various drugs, including potent and selective inhibitors for managing type 2 diabetes.[5] The bromo and chloro/fluoro substituents play a key role in the synthetic strategy, ultimately contributing to the final drug's efficacy and safety profile.
A notable example is the synthesis of dapagliflozin, where 5-bromo-2-chlorobenzoyl chloride is a key starting material.[5] While direct protocols for the fluoro-analog are less common in publicly available literature, the synthetic principles remain the same.
Application in the Development of New Materials
The unique structural features of 5-Bromo-2-fluorobenzoyl chloride make it an attractive monomer for the synthesis of high-performance polymers and specialty organic materials. The incorporation of both fluorine and bromine into a polymer backbone can impart a desirable combination of properties.
-
Fluorine is known to enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and refractive index.[6][7]
-
Bromine can improve the flame retardancy of materials and provides a reactive site for further functionalization of the polymer.[8][9]
Synthesis of High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[4] The synthesis of aromatic polyamides from 5-Bromo-2-fluorobenzoyl chloride can be achieved through low-temperature solution polycondensation with various aromatic diamines.[10] The resulting polymers are expected to exhibit good solubility due to the fluorine content and the unsymmetrical nature of the monomer.
Protocol 1: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes a general method for the synthesis of an aromatic polyamide from 5-Bromo-2-fluorobenzoyl chloride and a representative aromatic diamine, 4,4'-oxydianiline (ODA).
Materials:
-
5-Bromo-2-fluorobenzoyl chloride (1.00 eq)
-
4,4'-Oxydianiline (ODA) (1.00 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a drying tube.
-
Low-temperature bath (e.g., cryocooler or ice-salt bath)
-
Addition funnel
-
Beaker
-
High-speed blender (for precipitation)
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In the three-necked flask, dissolve 4,4'-oxydianiline (1.00 eq) in anhydrous NMP under a gentle stream of argon or nitrogen. Stir until the diamine is completely dissolved. Add anhydrous pyridine (2.00 eq) as an acid scavenger.
-
Cooling: Cool the diamine solution to -15 to -20 °C using the low-temperature bath.
-
Monomer Addition: Dissolve 5-Bromo-2-fluorobenzoyl chloride (1.00 eq) in a minimal amount of anhydrous NMP in the addition funnel. Add this solution dropwise to the cooled, stirring diamine solution over a period of 60-90 minutes. Maintain the reaction temperature below 0 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol. A fibrous precipitate of the polyamide will form.
-
Washing: Collect the polymer by filtration and wash it thoroughly with fresh methanol in a high-speed blender to remove any unreacted monomers and salts. Repeat the washing process several times.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is conducted at low temperatures to control the high reactivity of the acyl chloride and prevent side reactions, leading to a higher molecular weight polymer.[11]
-
Anhydrous Conditions: Acyl chlorides are sensitive to moisture. Anhydrous conditions are crucial to prevent hydrolysis of the monomer, which would terminate the polymer chain growth.
-
Acid Scavenger: Pyridine is used to neutralize the hydrochloric acid (HCl) byproduct of the condensation reaction. This prevents the protonation of the amine groups on the diamine, which would render them unreactive.[11]
-
Stirring: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially as the viscosity of the solution increases.
Workflow for Aromatic Polyamide Synthesis
Caption: Workflow for the synthesis of aromatic polyamides.
Synthesis of Polybenzoxazoles (PBOs)
Polybenzoxazoles are a class of high-performance polymers with excellent thermal and oxidative stability, as well as good mechanical and electrical properties. They are typically synthesized in a two-step process involving the initial formation of a poly(o-hydroxyamide) (PHA) precursor, followed by thermal cyclodehydration to the final PBO.[12] 5-Bromo-2-fluorobenzoyl chloride can be reacted with a bis(o-aminophenol) monomer to produce the PHA precursor.
Protocol 2: Synthesis of a Polybenzoxazole (PBO) Precursor
This protocol outlines the synthesis of a poly(o-hydroxyamide) precursor using 5-Bromo-2-fluorobenzoyl chloride and 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP).
Materials:
-
5-Bromo-2-fluorobenzoyl chloride (1.00 eq)
-
2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP) (1.00 eq)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Same as Protocol 1.
Procedure:
-
Monomer Solution: Dissolve 6FAP (1.00 eq) in anhydrous DMAc in the three-necked flask under an inert atmosphere. Add pyridine (2.00 eq).
-
Cooling: Cool the solution to 0 °C.
-
Acyl Chloride Addition: Slowly add solid 5-Bromo-2-fluorobenzoyl chloride (1.00 eq) portion-wise to the stirred solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Precipitation, Washing, and Drying: Follow steps 5-7 from Protocol 1 to isolate and dry the poly(o-hydroxyamide) precursor.
-
Thermal Cyclodehydration (Imidization): The dried PHA powder can be dissolved in a suitable solvent (e.g., NMP) and cast into a film. The film is then heated in a furnace under a nitrogen atmosphere with a staged temperature profile (e.g., 100 °C for 1h, 200 °C for 1h, 300 °C for 1h, and 350 °C for 1h) to induce cyclodehydration and form the final polybenzoxazole film.
Reaction Scheme for PBO Synthesis
Caption: Two-step synthesis of polybenzoxazoles.
Post-Polymerization Modification
The bromine atom on the polymer backbone serves as a valuable site for post-polymerization modification, allowing for the tuning of the polymer's properties. A key reaction for this purpose is the Suzuki-Miyaura cross-coupling, which can be used to attach various aryl or alkyl groups.[13][14][15] This can be used to increase the solubility, modify the optical properties (e.g., for OLED applications), or introduce specific functionalities.
Safety and Handling
As an acyl chloride, 5-Bromo-2-fluorobenzoyl chloride is expected to be corrosive and moisture-sensitive. The safety data for the closely related 5-bromo-2-chlorobenzoyl chloride indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[13]
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from moisture and sources of ignition.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
5-Bromo-2-fluorobenzoyl chloride is a versatile chemical building block with established applications in pharmaceutical synthesis and significant potential in the development of new materials. Its unique combination of reactive sites allows for the synthesis of high-performance polymers such as aromatic polyamides and polybenzoxazoles with tailored properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals seeking to explore the full potential of this compound in their respective fields.
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Mastering Amide Bond Formation: A Comprehensive Guide to Utilizing 5-Bromo-2-fluorobenzoyl Chloride
This technical guide provides an in-depth exploration of the protocol for amide bond formation using 5-Bromo-2-fluorobenzoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the rationale behind the procedural choices, ensuring a thorough understanding of the reaction's nuances and empowering the user to troubleshoot and adapt the protocol as needed.
Introduction: The Significance of the 5-Bromo-2-fluorobenzoyl Moiety
The 5-bromo-2-fluorobenzoyl scaffold is a key structural motif in a variety of pharmacologically active compounds. The presence of the bromine and fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, the efficient and reliable formation of amide bonds with 5-Bromo-2-fluorobenzoyl chloride is a critical step in the synthesis of numerous drug candidates and functional materials. This guide will focus on the widely applicable Schotten-Baumann reaction conditions for this purpose.
Core Principles: Understanding the Reactivity of 5-Bromo-2-fluorobenzoyl Chloride
5-Bromo-2-fluorobenzoyl chloride is a highly reactive acylating agent. The electron-withdrawing effects of both the fluorine and bromine atoms increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. This heightened reactivity is advantageous for achieving high yields, but also necessitates careful control of reaction conditions to avoid potential side reactions.
The primary reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Synthesis of Precursors
A robust protocol begins with high-quality starting materials. This section details the synthesis of 5-Bromo-2-fluorobenzoyl chloride from its corresponding carboxylic acid.
Protocol 1: Synthesis of 5-Bromo-2-fluorobenzoic Acid
This procedure is adapted from established methods for the bromination of substituted benzoic acids.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Fluorobenzoic Acid | 140.11 | 14.0 g | 0.1 | |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 0.105 | 1.05 eq. |
| Sulfuric Acid (conc.) | 98.08 | 100 mL | - | Solvent and catalyst |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzoic acid in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide in portions over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.
-
The white precipitate of 5-bromo-2-fluorobenzoic acid is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Synthesis of 5-Bromo-2-fluorobenzoyl Chloride
This protocol utilizes thionyl chloride for the conversion of the carboxylic acid to the acyl chloride. This reaction should be performed in a well-ventilated fume hood.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Bromo-2-fluorobenzoic Acid | 219.00 | 21.9 g | 0.1 | |
| Thionyl Chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 | 1.2 eq. |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - | Catalyst |
| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-bromo-2-fluorobenzoic acid and anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (2-3 drops).
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 5-bromo-2-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Amide Bond Formation: The Schotten-Baumann Reaction
The following is a detailed protocol for the reaction of 5-Bromo-2-fluorobenzoyl chloride with a representative amine, 4-isopropylaniline, under Schotten-Baumann conditions. This protocol can be adapted for other primary and secondary amines.
Application Notes and Protocols for the Friedel-Crafts Acylation with 5-Bromo-2-fluorobenzoyl Chloride
Abstract
The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the production of aromatic ketones that serve as pivotal intermediates in medicinal chemistry and materials science.[1][2][3] This guide provides a detailed technical overview and robust protocols for the application of 5-Bromo-2-fluorobenzoyl chloride as an acylating agent. The resulting (5-bromo-2-fluorophenyl)aryl methanones are critical building blocks in the synthesis of high-value compounds, including Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors used in the treatment of type 2 diabetes.[4][5] We will explore the underlying mechanistic principles, provide step-by-step experimental procedures, discuss critical process parameters, and outline safety considerations to ensure successful and reproducible outcomes for researchers and drug development professionals.
Scientific Principles and Mechanistic Overview
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[6] Its enduring utility stems from its reliability and the stability of the resulting products. The reaction proceeds through a well-understood mechanism that offers distinct advantages over its counterpart, the Friedel-Crafts alkylation.
The Core Mechanism: Activation and Substitution
The reaction is initiated by the activation of the acyl chloride with a strong Lewis acid, most commonly aluminum chloride (AlCl₃), although others like TiCl₄ or FeCl₃ are also employed.[6][7] This interaction generates a highly electrophilic acylium ion, which is stabilized by resonance.[8][9][10]
The key steps are:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the 5-Bromo-2-fluorobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the acylium ion electrophile.[8]
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]
-
Restoration of Aromaticity: A weak base (often the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, collapsing the intermediate and restoring the highly stable aromatic system. This step yields the final aryl ketone product and regenerates the Lewis acid catalyst in principle, though in practice, more than a stoichiometric amount is often required.[1][11]
A significant advantage of this mechanism is that the acylium ion does not undergo rearrangement, a common issue with the carbocations in Friedel-Crafts alkylation.[1][11] Furthermore, the product ketone contains an electron-withdrawing carbonyl group, which deactivates the aromatic ring, effectively preventing further acylation reactions.[2][11]
Regioselectivity Considerations
The position of acylation on the aromatic substrate is governed by the directing effects of its existing substituents.
-
Activating Groups (-OCH₃, -CH₃, -OC₂H₅): These electron-donating groups direct the incoming acyl group to the ortho and para positions. Due to steric hindrance from the bulky acyl group, the para product is often favored.[12]
-
Deactivating Groups (-NO₂, -CF₃, -CN): Strongly deactivating groups render the aromatic ring electron-poor and may prevent the reaction from occurring altogether.[13] Halogens are weakly deactivating but are still suitable substrates.[6]
For the synthesis of pharmaceutical intermediates, substrates like fluorobenzene or phenetole are common, leading predominantly to the para-acylated product.[4][14]
Experimental Protocols
This section provides a detailed, field-proven protocol for the acylation of an activated aromatic substrate (e.g., phenetole) with 5-Bromo-2-fluorobenzoyl chloride.
Materials and Equipment
| Reagents & Materials | Equipment |
| 5-Bromo-2-fluorobenzoyl chloride (≥98%) | Three-neck round-bottom flask with stoppers |
| Aromatic Substrate (e.g., Phenetole, ≥99%) | Magnetic stirrer and stir bar |
| Aluminum Chloride (Anhydrous, ≥99%) | Dropping/addition funnel |
| Dichloromethane (DCM, Anhydrous, ≥99.8%) | Condenser with inert gas inlet (N₂ or Ar) |
| Hydrochloric Acid (1M HCl) | Ice-water bath |
| Saturated Sodium Bicarbonate Solution | Separatory funnel |
| Brine (Saturated NaCl Solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware |
| Silica Gel (for column chromatography) | TLC plates and chamber |
Step-by-Step Procedure
Safety First: This reaction must be performed in a certified chemical fume hood. All reagents are hazardous. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
System Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen or argon gas line. Ensure all glassware is oven- or flame-dried before use.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous dichloromethane (approx. 5 mL per mmol of acyl chloride) and cool the flask to 0°C using an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to the cooled solvent in portions. The suspension should be stirred vigorously.
-
Acyl Chloride Addition: Dissolve 5-Bromo-2-fluorobenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0°C over 15-20 minutes. A colored complex will form.
-
Substrate Addition: After the acyl chloride addition is complete, allow the mixture to stir for an additional 15 minutes at 0°C. Dissolve the aromatic substrate (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5-10°C.
-
Reaction Monitoring: Once the addition is complete, allow the reaction to stir at 0-10°C for 1-3 hours.[5] Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Prepare a beaker with a mixture of crushed ice and 1M HCl. With extreme caution , slowly pour the reaction mixture into the ice/HCl slurry with good stirring. This process is highly exothermic and will release HCl gas.
-
Extraction and Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid or oil is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure diaryl ketone product.
Data and Expected Outcomes
The efficiency of the Friedel-Crafts acylation is dependent on several factors, including the substrate, catalyst, and reaction conditions.
Table of Reaction Parameters
| Aromatic Substrate | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Primary Product |
| Phenetole | AlCl₃ (1.2) | DCM | 0 - 10 | 1 - 2 | 80-90% | (5-Bromo-2-fluorophenyl)(4-ethoxyphenyl)methanone |
| Fluorobenzene | AlCl₃ (1.3) | DCM / DCE | 0 - 25 | 2 - 4 | 75-85% | (5-Bromo-2-fluorophenyl)(4-fluorophenyl)methanone[15] |
| Toluene | AlCl₃ (1.2) | DCM | 0 - 10 | 1 - 3 | 80-90% | (5-Bromo-2-fluorophenyl)(p-tolyl)methanone |
| Benzene | AlCl₃ (1.3) | Benzene (reagent & solvent) | 25 | 3 - 5 | 70-80% | (5-Bromo-2-fluorophenyl)(phenyl)methanone |
DCE = 1,2-Dichloroethane
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Wet reagents/glassware. 2. Inactive Lewis acid. 3. Deactivated substrate. | 1. Ensure all reagents are anhydrous and glassware is properly dried. 2. Use a fresh, unopened bottle of AlCl₃. 3. Confirm substrate is not strongly deactivated. |
| No Reaction | 1. Substrate is too deactivated. 2. Insufficient catalyst activity. | 1. Use a more electron-rich aromatic substrate. 2. Increase catalyst loading or use a stronger Lewis acid. |
| Multiple Products | 1. Reaction temperature too high. 2. (Unlikely for acylation) Impure starting materials. | 1. Maintain strict temperature control, especially during additions. 2. Verify the purity of starting materials. |
| Difficult Workup | 1. Formation of stable emulsions. | 1. Add more brine during washing steps to break the emulsion. 2. Filter the quenched mixture through Celite before extraction. |
Applications in Drug Development
The diaryl methanone scaffold produced via this reaction is a cornerstone for the synthesis of SGLT2 inhibitors. For example, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a documented key intermediate for Dapagliflozin, a medication used to improve glycemic control in adults with type 2 diabetes.[4][5] The subsequent synthetic steps typically involve reduction of the ketone and glycosylation to install the sugar moiety. The precise arrangement of substituents on both aromatic rings is critical for potent and selective inhibition of the SGLT2 protein.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Hashimoto, I., et al. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]
-
American Chemical Society. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Publications. [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
-
National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
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-
Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
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ResearchGate. The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. [Link]
-
Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
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ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
-
LibreTexts Chemistry. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
Pharmaffiliates. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. [Link]
-
Moroccan Journal of Chemistry. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]
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Application Notes: The Strategic Use of 5-Bromo-2-fluorobenzoyl Chloride in Medicinal Chemistry
Introduction: A Multifunctional Building Block for Drug Discovery
5-Bromo-2-fluorobenzoyl chloride is a versatile synthetic intermediate prized in medicinal chemistry for its trifecta of reactive sites. The molecule's architecture—comprising a highly reactive acyl chloride, a synthetically malleable bromine atom, and a metabolically robust fluorine atom—offers chemists a powerful tool for constructing complex molecular scaffolds. The acyl chloride serves as a classic electrophile for forging amide and ester bonds, which are fundamental linkages in a vast array of pharmaceuticals.[1] The strategic placement of the bromine and fluorine atoms provides orthogonal handles for subsequent modifications, enabling extensive Structure-Activity Relationship (SAR) studies and the fine-tuning of pharmacokinetic properties. This combination makes 5-bromo-2-fluorobenzoyl chloride a "privileged" scaffold fragment for developing novel therapeutics, particularly in oncology and metabolic diseases.[2]
Key Physicochemical & Safety Data
| Property | Value | Source |
| Chemical Formula | C₇H₃BrClFO | PubChem |
| Molecular Weight | 237.46 g/mol | PubChem |
| CAS Number | 209704-50-5 | PubChem |
| Appearance | Off-white to yellow solid | Supplier Data |
| Primary Hazards | Causes severe skin burns and eye damage (Corrosive) | GHS Data |
| Storage | Store under inert gas, protect from moisture | Standard Practice |
Note: 5-Bromo-2-fluorobenzoyl chloride is highly reactive and moisture-sensitive. All handling should be performed in a fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Core Synthetic Applications & Rationale
The utility of 5-Bromo-2-fluorobenzoyl chloride stems from its ability to participate in a diverse range of chemical transformations crucial for drug synthesis.
Amide Scaffolding: The Cornerstone of PARP Inhibitors
The most direct application of 5-bromo-2-fluorobenzoyl chloride is in the formation of amide bonds through reaction with primary or secondary amines.[3] Amide linkages are metabolically stable and provide key hydrogen bonding donors and acceptors, making them central to molecular recognition at biological targets.
A prominent therapeutic area where such scaffolds are relevant is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] These agents are at the forefront of targeted cancer therapy, exploiting vulnerabilities in DNA damage repair pathways, particularly in cancers with BRCA1/2 mutations.[4][5] While many synthetic routes to PARP inhibitors like Rucaparib exist, the core chemical logic often involves the creation of a complex amide-containing heterocyclic system.[6][7][8] The 5-bromo-2-fluorobenzoyl moiety serves as an ideal starting point for building the pharmacophore responsible for binding to the NAD+ pocket of the PARP enzyme.[9] The fluorine atom can enhance binding affinity and improve metabolic stability, while the bromine atom provides a vector for diversification through cross-coupling reactions to explore the adenosine-binding pocket.[4]
Carbon-Carbon Bond Formation via Friedel-Crafts Acylation
The acyl chloride group is a potent electrophile for Friedel-Crafts acylation, enabling the formation of aryl ketones.[10][11] This reaction is a powerful method for linking the 5-bromo-2-fluorobenzoyl unit to other aromatic or heteroaromatic systems, creating complex molecular skeletons. In this reaction, a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by an electron-rich aromatic ring.[12] This strategy is invaluable for building the core structures of various kinase inhibitors and other targeted therapies. The resulting ketone can then be further modified, for instance, by reduction to an alkyl group, providing access to a different chemical space.[10]
Molecular Diversification through Cross-Coupling
The bromine atom on the aromatic ring is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the late-stage introduction of a wide variety of substituents (e.g., aryl, heteroaryl, alkyl, or amino groups). This modular approach is highly efficient for generating chemical libraries to probe the SAR of a drug candidate, optimizing potency, selectivity, and pharmacokinetic profiles.[2]
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes the synthesis of a generic N-substituted-5-bromo-2-fluorobenzamide, a core structure in many bioactive molecules.
Rationale: The reaction is performed at 0 °C to control the initial exothermic release from the highly reactive acyl chloride. A tertiary amine base (e.g., triethylamine) is used as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. The aqueous workup removes the hydrochloride salt and any remaining water-soluble reagents.
Materials & Reagents:
-
Primary or Secondary Amine (1.0 equiv)
-
5-Bromo-2-fluorobenzoyl chloride (1.05 equiv)
-
Triethylamine (NEt₃) or DIPEA (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water, 1M HCl(aq), Saturated NaHCO₃(aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 equiv) and anhydrous DCM.
-
Basification: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acylation: Dissolve 5-bromo-2-fluorobenzoyl chloride (1.05 equiv) in a small volume of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Drying & Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure amide product.
Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol details the acylation of an electron-rich arene (e.g., anisole) to form a (5-bromo-2-fluorophenyl)(aryl)methanone, a common precursor for various inhibitors.
Rationale: This reaction requires a strong Lewis acid like AlCl₃ to generate the acylium ion electrophile.[13] The reaction must be strictly anhydrous as water will decompose the Lewis acid and the acyl chloride. The reaction is run at low temperature to control selectivity and prevent side reactions. The aqueous workup quenches the reaction and hydrolyzes the aluminum-ketone complex to liberate the final product.[14]
Materials & Reagents:
-
Anisole (or other electron-rich arene) (1.0 equiv)
-
5-Bromo-2-fluorobenzoyl chloride (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Ice, Deionized Water, 1M HCl(aq)
-
Standard laboratory glassware, magnetic stirrer, ice-salt bath
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add 5-bromo-2-fluorobenzoyl chloride (1.0 equiv) portion-wise to the stirred suspension, ensuring the temperature remains below 5 °C. Stir for 15 minutes to allow for complex formation.
-
Arene Addition: Add the electron-rich arene (1.0 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Quenching: Cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold 1M HCl. Caution: This is a highly exothermic process.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude ketone by flash chromatography or recrystallization.
Conclusion
5-Bromo-2-fluorobenzoyl chloride is a high-value, versatile building block for medicinal chemistry. Its strategically positioned functional groups enable rapid and efficient construction of amide-based pharmacophores, complex ketone intermediates, and diverse analog libraries through orthogonal synthetic strategies. The protocols outlined herein provide a robust framework for leveraging this reagent in the synthesis of next-generation therapeutics, particularly in the fields of oncology and targeted drug discovery.
References
-
University of Toronto. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. Retrieved from [Link]
-
ResearchGate. (2019). Evolution of amide bond formation. Retrieved from [Link]
- Google Patents. (2019). WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates.
-
UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
National Institutes of Health. (2022). Total Synthesis of Rucaparib. PubMed. Retrieved from [Link]
-
OUCI. (n.d.). Targeting selective inhibitors of PARPs in drug discovery and development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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National Institutes of Health. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). KR20230020172A - A new synthetic method of rucaparib as a PARP inhibitor and intermediates thereof.
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National Institutes of Health. (2021). The role of PARP inhibitors in BRCA mutated pancreatic cancer. PubMed. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-fluorobenzoyl Chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-Bromo-2-fluorobenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and application of this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Section A: Troubleshooting the Synthesis of 5-Bromo-2-fluorobenzoyl Chloride
The most common route to synthesizing 5-Bromo-2-fluorobenzoyl chloride is the chlorination of its parent carboxylic acid, 5-Bromo-2-fluorobenzoic acid. While seemingly straightforward, this conversion is fraught with potential pitfalls related to reagent choice, reaction conditions, and moisture sensitivity.
Q1: My yield is consistently low when converting 5-Bromo-2-fluorobenzoic acid to the acyl chloride. What are the primary causes and how can I fix this?
Low yield is the most frequently reported issue. It typically stems from three sources: incomplete conversion, hydrolysis of the product, or mechanical loss during workup.
Causality & Solution Pathway:
-
Moisture Contamination: Acyl chlorides are highly reactive towards water. Any moisture present in your glassware, solvents, or starting material will rapidly hydrolyze your product back to the starting carboxylic acid, drastically reducing the yield.[1][2]
-
Validation Protocol: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The starting 5-Bromo-2-fluorobenzoic acid should be thoroughly dried under vacuum before use.
-
-
Suboptimal Chlorinating Agent: The choice of chlorinating agent is critical and depends on the scale of your reaction and the required purity of the final product. The three most common reagents are Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), and Phosphorus Pentachloride (PCl₅).[3][4][5][6]
-
Expert Insight: For most lab-scale applications, oxalyl chloride is the superior choice. It operates under milder conditions than SOCl₂, and its byproducts (CO, CO₂, HCl) are all gaseous, which simplifies purification immensely.[7] Thionyl chloride is a cost-effective alternative but requires heating (reflux), and its byproduct, sulfur dioxide (SO₂), must be carefully scrubbed.
-
-
Incomplete Reaction: Insufficient reagent or reaction time will lead to a mixture of starting material and product.
-
Optimization: Use a slight excess of the chlorinating agent (typically 1.1 to 1.5 equivalents). When using thionyl chloride or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used to form the reactive Vilsmeier reagent in situ, which accelerates the reaction.[7][8] Monitor the reaction by carefully quenching a small aliquot and analyzing it by TLC or GC-MS to ensure the starting acid is fully consumed.
-
Data Summary: Comparison of Common Chlorinating Agents
| Reagent | Typical Conditions | Pros | Cons |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in a high-boiling solvent (e.g., Toluene). Catalytic DMF. | Cost-effective; high-boiling, easy to remove excess by distillation. | Harsh conditions; generates SO₂ and HCl byproducts; can lead to charring with sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) | Room temp or 0°C in an inert solvent (e.g., DCM, THF). Catalytic DMF. | Mild conditions; all byproducts are gaseous, simplifying workup.[7] | More expensive; highly toxic and moisture-sensitive. |
| Phosphorus Pentachloride (PCl₅) | Room temp or gentle heating in an inert solvent. | Effective for stubborn conversions. | Solid reagent, can be difficult to handle; generates solid byproduct (POCl₃) which can complicate purification.[3] |
Q2: My final product is always contaminated with the starting carboxylic acid, even after purification. How can I improve its purity?
This is a classic sign of product hydrolysis during the workup or purification steps.
Causality & Solution Pathway:
-
Workup Issues: Washing the crude product with aqueous solutions (like water or bicarbonate) is a common mistake. This will instantly hydrolyze the acyl chloride. The workup must be entirely non-aqueous.
-
Purification Method: Standard silica gel chromatography can be problematic. The silica gel is rich in surface hydroxyl groups and is often hydrated, which can degrade the product on the column.[1]
-
Recommended Protocol: The most effective purification method is distillation under high vacuum. 5-Bromo-2-fluorobenzoyl chloride is a relatively high-boiling liquid or low-melting solid, making it amenable to this technique. This physically separates it from the non-volatile carboxylic acid and any inorganic impurities. If chromatography is unavoidable, use thoroughly dried silica gel and run the column quickly with anhydrous solvents.
-
Troubleshooting Workflow: Synthesis of 5-Bromo-2-fluorobenzoyl Chloride
Caption: Troubleshooting decision tree for synthesizing 5-Bromo-2-fluorobenzoyl chloride.
Section B: Troubleshooting Applications in Acylation Reactions
5-Bromo-2-fluorobenzoyl chloride is a powerful acylating agent used in reactions like Friedel-Crafts acylations and the formation of amides and esters.[9]
Q3: My Friedel-Crafts acylation reaction is giving a very low yield. What are the most likely points of failure?
Friedel-Crafts acylation is highly sensitive to several factors. Low yields are common if conditions are not rigorously controlled.
Causality & Solution Pathway:
-
Lewis Acid Catalyst Inactivity: The Lewis acid (e.g., AlCl₃, FeCl₃) is the heart of the reaction, but it is extremely hygroscopic. Any moisture will hydrolyze and deactivate it.[10]
-
Validation Protocol: Use a fresh, unopened bottle of anhydrous aluminum chloride. Weigh it out quickly and add it to the reaction under a positive pressure of inert gas (nitrogen or argon).
-
-
Incorrect Stoichiometry of Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a strong complex with the catalyst, effectively sequestering it.[10]
-
Optimization: Start with at least 1.1 equivalents of AlCl₃ relative to the acyl chloride. For particularly unreactive substrates, increasing this to 2.0-3.0 equivalents may be necessary.
-
-
Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R), it may be too deactivated to react.[10]
-
Expert Insight: The fluorine atom on the 5-Bromo-2-fluorobenzoyl chloride itself is deactivating, but the acylium ion intermediate is highly electrophilic. The key is the reactivity of the other reactant. If your substrate is deactivated, you may need to switch to a more potent Lewis acid or consider an alternative synthetic route.
-
Q4: I am trying to form an amide with a primary amine, but the reaction is messy and I mostly recover my starting amine. What is happening?
This is a common issue related to acid-base chemistry.
Causality & Solution Pathway:
-
HCl Byproduct Formation: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl will immediately react with your nucleophilic amine starting material to form an unreactive ammonium salt.
-
Solution: You must include a non-nucleophilic base to act as an "HCl scavenger". Add at least one equivalent (preferably 1.5-2.0 equivalents) of a tertiary amine like triethylamine (Et₃N) or pyridine to the reaction mixture along with your primary amine. This base will neutralize the HCl as it is formed, allowing your primary amine to remain nucleophilic.
-
-
Reaction Temperature: These reactions are typically very fast and exothermic. Running them at room temperature can lead to side reactions.
-
Optimization: Dissolve the amine and the scavenger base (e.g., triethylamine) in an anhydrous solvent like DCM. Cool the solution to 0 °C in an ice bath. Then, add a solution of 5-Bromo-2-fluorobenzoyl chloride dropwise over 15-30 minutes. This allows for better control of the reaction temperature.
-
Workflow: Optimized Amide Bond Formation
Caption: Standard workflow for amine acylation using an HCl scavenger.
Section C: Frequently Asked Questions (FAQs)
-
Q: How should I properly store and handle 5-Bromo-2-fluorobenzoyl chloride?
-
Q: What analytical techniques are best for confirming the purity of my synthesized acyl chloride?
-
A: Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for assessing purity and confirming the molecular weight. ¹H and ¹⁹F NMR spectroscopy can confirm the structure and identify proton- or fluorine-containing impurities. While HPLC can be used, the acidic nature of typical silica columns and the potential for aqueous mobile phases can lead to on-column degradation.[12]
-
-
Q: Can I use TLC to monitor the conversion of the carboxylic acid to the acyl chloride?
-
A: Yes, but with caution. The acyl chloride can hydrolyze back to the carboxylic acid on the silica TLC plate, potentially giving a misleading result.[1] To check for completion, it is often more reliable to spot the starting carboxylic acid in one lane and the reaction mixture in another. The disappearance of the starting material spot is a strong indicator that the reaction is complete.
-
Section D: Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-fluorobenzoyl Chloride via Oxalyl Chloride
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
-
Preparation: Place 5-Bromo-2-fluorobenzoic acid (1.0 eq) in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the flask under a positive pressure of nitrogen.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to dissolve the starting material.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) via syringe.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise via syringe over 15 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until gas evolution ceases.
-
Workup: The reaction is self-working up. Carefully remove the solvent and any remaining volatile reagents under reduced pressure using a rotary evaporator. The resulting crude oil or solid is 5-Bromo-2-fluorobenzoyl chloride.
-
Purification: For highest purity, set up a short-path distillation apparatus and distill the crude product under high vacuum to yield the pure acyl chloride.
Protocol 2: Acylation of Aniline (Model Reaction)
-
Preparation: In an oven-dried flask under nitrogen, dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve 5-Bromo-2-fluorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution to the aniline mixture dropwise via an addition funnel over 20 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.
Section E: References
-
CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents.
-
5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871. PubChem.
-
5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis. ChemicalBook.
-
CN113321577 - Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. Scribd.
-
Buy 2-Bromo-5-fluorobenzoyl chloride | 111771-13-2. Smolecule.
-
CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
-
CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. Google Patents.
-
CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope.
-
CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method. Google Patents.
-
Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
-
Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. BenchChem.
-
MSDS of 2-Bromo-5-fluorobenzyl chloride. Capot Chemical Co., Ltd.
-
Analytical Methods. Royal Society of Chemistry.
-
What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate.
-
How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate.
-
Technical Guide on the Stability and Storage of 2-Amino-5-bromobenzoyl Chloride. BenchChem.
-
Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem.
-
5-Bromo-2-fluorobenzoic acid. Chem-Impex.
-
What reagent is used to convert a carboxylic acid into the corresponding chloride? Atlas.
-
2-CHLORO-5-BROMO BENZOIC ACID MSDS. Loba Chemie.
-
Carboxylic Acid to Acyl Chloride Mechanism. YouTube.
-
5-Bromo-2-chlorobenzoyl Chloride. Pharmaffiliates.
-
Analytical Methods. Royal Society of Chemistry.
-
Need help in converting a carboxylic acid to an acyl chloride. Reddit.
-
Assessing the Purity of 2-Bromo-3'-fluoro-5'-methylbenzophenone by NMR: A Comparative Guide. BenchChem.
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- 9. Buy 2-Bromo-5-fluorobenzoyl chloride | 111771-13-2 [smolecule.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-fluorobenzoyl Chloride Reaction Products
Welcome to the technical support guide for navigating the purification challenges associated with products derived from 5-Bromo-2-fluorobenzoyl chloride. This versatile reagent is a critical building block in the synthesis of numerous high-value compounds, particularly in the pharmaceutical industry as an intermediate for SGLT-2 inhibitors like Dapagliflozin.[1] The success of your synthesis is critically dependent on the purity of the final product. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, field-proven solutions to common purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude product after reacting 5-Bromo-2-fluorobenzoyl chloride?
A1: Understanding the potential impurity profile is the first step toward designing an effective purification strategy. Your crude product is rarely pure and typically contains a mixture of unreacted starting materials, byproducts, and residual reagents.
Causality Behind Impurities:
-
Hydrolysis Product: The most common impurity is 5-Bromo-2-fluorobenzoic acid . The acyl chloride functional group is highly electrophilic and readily reacts with even trace amounts of moisture in your reaction setup or during work-up.[2]
-
Unreacted Starting Material: Depending on the reaction stoichiometry and conditions, you may have residual 5-Bromo-2-fluorobenzoyl chloride .
-
Reagent-Derived Impurities:
-
Side-Reaction Products: In Friedel-Crafts acylations, positional isomers can form. In amidations, double acylation of the amine can occur under certain conditions.
Here is a logical workflow for identifying and separating these common impurities.
Caption: General purification workflow decision tree.
Q2: My crude product is contaminated with the hydrolysis product, 5-Bromo-2-fluorobenzoic acid. How can I efficiently remove it?
A2: This is a classic purification challenge for reactions involving acyl chlorides. The most effective method is a liquid-liquid extraction using a mild aqueous base.
The Principle: Acid-Base Chemistry
The carboxylic acid is acidic, while your desired product (assuming it's an amide or a ketone) is likely neutral. By washing your organic solution with a basic aqueous solution, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, leaving the neutral product in the organic layer.[5]
Recommended Protocol: Basic Aqueous Wash
-
Dissolve: Dissolve your crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.
-
Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe CO₂ gas evolution; swirl gently and vent the funnel frequently until effervescence ceases.
-
Separate: Separate the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the acid.
-
Finalize: Wash the organic layer with water, followed by brine (saturated NaCl solution) to remove residual water.
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
Trustworthiness Check: Before concentrating, spot the organic layer on a TLC plate against a standard of the 5-bromo-2-fluorobenzoic acid to confirm its complete removal.
Caption: Logic of acid-base extraction for impurity removal.
Q3: I've performed an amidation reaction with an amine. How do I remove both the excess amine and the triethylamine hydrochloride salt?
A3: This requires a two-step aqueous wash. The triethylamine hydrochloride salt is water-soluble and can be removed with a simple water wash. The excess starting amine is basic and can be removed by washing with a dilute aqueous acid.
Recommended Protocol: Acidic and Basic Wash Sequence
-
Dissolve: Dissolve the crude product in an appropriate organic solvent (e.g., EtOAc).
-
Acid Wash: Wash the organic solution with dilute hydrochloric acid (e.g., 1M or 2M HCl). This will protonate the basic amines (both the excess starting amine and any residual triethylamine), converting them into water-soluble ammonium salts.[6]
-
Base Wash: Wash with saturated aqueous NaHCO₃ solution to neutralize any remaining HCl and remove any 5-Bromo-2-fluorobenzoic acid impurity.
-
Final Wash: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[3]
Expert Tip: Perform the washes in the order described. If you wash with base first, the free amine will remain in the organic layer. The acid wash must be done first to remove basic impurities.
Q4: Recrystallization of my product is failing (oiling out, poor recovery). What can I do to troubleshoot this?
A4: Recrystallization is a powerful but delicate technique that relies on solubility differentials.[7] Failure often points to an issue with the chosen solvent system or the cooling process.
Troubleshooting Steps:
-
Solvent Choice is Key: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If your compound "oils out," it means the solution is supersaturated and the product is coming out of solution as a liquid above its melting point. This often happens when the solvent is too non-polar or the solution is cooled too rapidly.
-
Solution: Try a more polar solvent or a mixed-solvent system. For a mixed-solvent system, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" (or anti-solvent, in which it is poorly soluble) dropwise until you see persistent cloudiness (the saturation point). Add a few drops of the good solvent to re-clarify and then allow it to cool slowly.
-
-
Control the Cooling Rate: Crashing the product out of solution by placing it directly in an ice bath is a common mistake. Rapid cooling leads to the formation of small, impure crystals that trap solvent and impurities.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, you can then move it to an ice bath to maximize recovery.
-
-
Induce Crystallization: Sometimes a supersaturated solution is reluctant to form crystals.
-
Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch if available.
-
-
Purity of the Crude Material: If the crude product is excessively impure (e.g., >20% impurities), recrystallization may not be effective. The impurities can suppress the crystallization of the desired compound.
-
Solution: First, perform a quick filtration through a small plug of silica gel (a "flash column") to remove the gross impurities, then attempt recrystallization on the partially purified material.
-
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case |
| Heptane/Hexane | 0.1 | 98 / 69 | For very non-polar compounds |
| Toluene | 2.4 | 111 | Good for aromatic compounds[8] |
| Diethyl Ether | 2.8 | 35 | Low boiling point, good for final wash |
| Dichloromethane (DCM) | 3.1 | 40 | Often too good a solvent for recrystallization |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Versatile, medium polarity |
| Isopropanol (IPA) | 3.9 | 82 | Good for moderately polar compounds[8] |
| Ethanol (EtOH) | 4.3 | 78 | Can be effective, but hygroscopic[8] |
| Acetonitrile | 5.8 | 82 | For more polar compounds[9] |
| Water | 10.2 | 100 | For polar, salt-like compounds[8] |
| Caption: Properties of common recrystallization solvents. |
Q5: What is the best approach for purifying a neutral product, like a benzophenone from a Friedel-Crafts reaction, that is resistant to recrystallization?
A5: For neutral compounds that are oils, amorphous solids, or simply difficult to recrystallize, flash column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).
Key Principles for Success:
-
Choosing the Eluent: The goal is to find a solvent system where your desired product has an Rf (retention factor) of ~0.3 on a TLC plate.
-
Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or DCM.
-
For example, begin testing TLC plates with 5% EtOAc in Hexane, then 10%, 20%, etc., until you achieve good separation between your product spot and any impurities.
-
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is uniformly settled without any air bubbles or cracks. Both dry packing and slurry packing methods are effective.[10]
-
Loading the Sample: For the best resolution, load the sample onto the column in the smallest possible volume of solvent. It's best to dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
| Product Polarity | Starting Eluent System (v/v) | Notes |
| Very Non-polar | 100% Hexane -> 2% EtOAc/Hexane | For products like biphenyls or ethers. |
| Non-polar (e.g., Benzophenone) | 5% - 15% EtOAc/Hexane | A very common starting point for many neutral products. |
| Moderately Polar (e.g., Amide) | 20% - 50% EtOAc/Hexane | Increase the polar component for better elution. |
| Polar | 50% - 100% EtOAc or 1-5% MeOH/DCM | For alcohols, polar amides. Avoid MeOH if product is acid-sensitive. |
| Caption: Suggested starting eluent systems for flash column chromatography on silica gel. |
References
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CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents.
-
CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
-
PubChem. 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information.
-
CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.
-
BenchChem. A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh.
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WO/2023/019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope.
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PubChem. 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information.
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ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE.
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US20160272584A1 - PROCESS FOR THE PREPARATION OF DAPAGLIFLOZIN.
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Bousfield, T. W., et al. (2019). A Molar Efficient Synthesis of Amides from Acid Chlorides and Amines in the Bioavailable Solvent Cyrene. RSC Advances.
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US6727384B1 - Method for purifying acid chlorides - Google Patents.
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ResearchGate. Acid Chloride/ chloroformate purification? Discussion.
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CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid - WIPO Patentscope.
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CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents.
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Organic Syntheses Procedure, Coll. Vol. 10, p.70 (2004); Vol. 79, p.1 (2002).
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CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.
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The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
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ECHEMI. How to purify the acid acyl chloride and ester?
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Pharmaffiliates. 5-Bromo-2-chlorobenzoyl Chloride.
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University of Rochester, Department of Chemistry. Purification of Organic Compounds by Flash Column Chromatography.
-
LookChem. General procedures for the purification of Acid chlorides.
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BenchChem. Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
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Weisz, A., et al. (1994). Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. Journal of Chromatography A.
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Technical Support Center: Troubleshooting Low Yields in 5-Bromo-2-fluorobenzoyl Chloride Reactions
As a Senior Application Scientist, this guide synthesizes field-proven insights and established chemical principles to help you navigate the common challenges associated with the synthesis and use of 5-Bromo-2-fluorobenzoyl chloride. Our goal is to move beyond simple procedural steps to explain the underlying causality, empowering you to diagnose and resolve issues leading to low yields.
Section 1: Troubleshooting Guide
This section is divided into two primary workflows: the synthesis of 5-Bromo-2-fluorobenzoyl chloride from its corresponding carboxylic acid and its subsequent use in acylation reactions.
Part A: Synthesis of 5-Bromo-2-fluorobenzoyl Chloride
The most common route to synthesizing 5-Bromo-2-fluorobenzoyl chloride is the reaction of 5-bromo-2-fluorobenzoic acid with a chlorinating agent. While seemingly straightforward, several factors can lead to diminished yields.
Workflow: Conversion of Carboxylic Acid to Acyl Chloride
Caption: Competing reaction pathways for 5-Bromo-2-fluorobenzoyl chloride.
Issue 3: Low Yield of Amide Product with Carboxylic Acid Byproduct
Symptom: The primary product is the desired amide, but a significant amount of 5-bromo-2-fluorobenzoic acid is also isolated, reducing the overall yield.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Hydrolysis of Acyl Chloride | Acyl chlorides are highly susceptible to hydrolysis from moisture in the air, solvents, or on glassware. This is a primary mode of degradation. [1][2] | Work under strictly anhydrous conditions. Dry all glassware in an oven before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). [1][2] |
| "Wet" Amine or Base | The amine reactant or the acid scavenger base (like triethylamine) may contain water, which will readily react with the acyl chloride. | Use freshly distilled or commercially available anhydrous amines and bases. Store them over molecular sieves to maintain dryness. |
| Slow Reaction Rate | If the desired reaction with the amine is slow (e.g., due to steric hindrance), the competing hydrolysis reaction has more time to occur. [1] | Add the acyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allow it to warm to room temperature. This minimizes the time the acyl chloride is exposed to potential moisture before reacting. [1] |
Issue 4: Reaction Stalls or Fails to Proceed to Completion
Symptom: The reaction starts but does not go to completion, leaving unreacted amine and acyl chloride (or its hydrolyzed byproduct).
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Protonation of the Amine | The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the starting amine, rendering it non-nucleophilic and unable to react further. [1] | Add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the reaction mixture. This base acts as an acid scavenger, neutralizing the HCl as it forms. [1] |
| Steric Hindrance | If the amine is sterically hindered, its reduced nucleophilicity can lead to a very slow reaction rate. [1] | Increase the reaction temperature. Gently heating the mixture can provide the necessary activation energy. Add a catalyst. A catalytic amount (0.1 equivalents) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the acylation. [1] |
| Poor Quality Acyl Chloride | If the 5-Bromo-2-fluorobenzoyl chloride starting material has already degraded due to improper storage, it will not be reactive. | Always use fresh or properly stored acyl chloride. If in doubt, re-purify the acyl chloride by vacuum distillation before use. |
Troubleshooting Workflow for Low-Yield Amidation
Sources
Technical Support Center: Managing the Exothermic Nature of 5-Bromo-2-fluorobenzoyl Chloride Reactions
Welcome to the technical support guide for handling 5-Bromo-2-fluorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive compound. The following information synthesizes established chemical principles with field-proven safety protocols to ensure both the success of your experiments and the safety of your laboratory personnel.
Understanding the Inherent Reactivity
5-Bromo-2-fluorobenzoyl chloride is a member of the acyl chloride family, a class of organic compounds known for their high reactivity.[1][2] The carbon atom of the carbonyl group (-COCl) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the primary reason for the significant exothermicity observed in its reactions.
Key Reactions and Sources of Heat:
-
Nucleophilic Acyl Substitution: The fundamental reaction pathway involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion.[3][4] This process is common in reactions with water (hydrolysis), alcohols (esterification), and amines (amide bond formation).[5]
-
Reaction with Nucleophiles: Reactions with common nucleophiles like amines, alcohols, and even water are spontaneous and can be vigorous.[1][6] The reaction with water, for instance, is an instantaneous and highly exothermic process that produces 5-Bromo-2-fluorobenzoic acid and steamy, corrosive hydrogen chloride (HCl) gas.[6]
-
Acid-Base Neutralization: In reactions with basic nucleophiles such as ammonia or primary/secondary amines, the HCl byproduct immediately reacts with a second equivalent of the amine.[5] This acid-base neutralization is itself a significant exothermic event, contributing substantially to the overall heat generated.
Failure to manage this heat can lead to a rapid, uncontrolled increase in temperature and pressure—a dangerous situation known as a thermal runaway.[7][8]
Frequently Asked Questions (FAQs) - Troubleshooting Exothermic Events
This section addresses common issues encountered during reactions with 5-Bromo-2-fluorobenzoyl chloride.
Q1: Why is my reaction temperature rising so quickly after adding the acyl chloride?
A1: A rapid temperature increase is a direct consequence of the high reaction rate. The most common causes are:
-
Rate of Addition: Adding the 5-Bromo-2-fluorobenzoyl chloride too quickly does not allow sufficient time for the cooling system to dissipate the generated heat.
-
Concentration: Using highly concentrated solutions of either the acyl chloride or the nucleophile will lead to a more rapid and intense heat output.
-
Inadequate Cooling: The cooling bath (e.g., ice-water bath) may not have sufficient capacity for the scale of the reaction, or there may be poor heat transfer between the flask and the bath.
Q2: What are the initial signs of a potential thermal runaway reaction?
A2: Be vigilant for the following indicators, which signal that heat is being generated faster than it is being removed[7][9]:
-
A rapid and accelerating increase in the internal reaction temperature.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous evolution of gas, often seen as fuming from the reaction mixture.[7]
-
A noticeable change in the color (e.g., darkening or charring) or viscosity of the reaction mixture.
Q3: I see white, steamy fumes coming from my reaction. What are they and is it dangerous?
A3: The white fumes are almost certainly hydrogen chloride (HCl) gas.[1] This indicates that the acyl chloride is reacting, likely with the intended nucleophile or with adventitious moisture from the air or solvent. HCl is a corrosive gas that can cause respiratory irritation.[10] All reactions should be conducted in a well-ventilated fume hood.
Q4: How should I properly quench a reaction containing unreacted 5-Bromo-2-fluorobenzoyl chloride?
A4: Never add water or aqueous solutions directly to the concentrated reaction mixture. This will cause a violent, exothermic reaction.[1][6] The correct and safe procedure is to "reverse quench":
-
Prepare a separate flask containing a stirred, cold (0-10 °C) solution of a weak base, such as saturated sodium bicarbonate.
-
Slowly, and in a controlled manner, transfer the reaction mixture dropwise via a dropping funnel into the quenching solution.
-
Monitor the temperature of the quenching flask and observe for gas evolution (CO₂).[7] If the rate of gas evolution is too vigorous or the temperature rises, pause the addition immediately.[7]
Q5: My reaction with an amine seems to generate more heat than expected. Why?
A5: This is due to two distinct exothermic events occurring simultaneously. The first is the amide bond formation itself. The second is the acid-base neutralization of the generated HCl byproduct by a second molecule of your amine base.[5] This is why two equivalents of the amine are often required, and why the total heat evolved can be substantial.[5]
Core Principles & Proactive Exotherm Management
A self-validating protocol is one where safety is inherent to the design. The following principles are critical for managing reactions with 5-Bromo-2-fluorobenzoyl chloride.
Proactive Management Workflow
The following diagram illustrates a decision-making workflow for safely managing these reactions.
Caption: Generalized nucleophilic acyl substitution pathway.
By understanding the principles outlined in this guide and adhering strictly to the recommended protocols, you can safely and effectively manage the exothermic nature of reactions involving 5-Bromo-2-fluorobenzoyl chloride, ensuring reliable results and a secure laboratory environment.
References
-
Capot Chemical Co., Ltd. (2010). MSDS of 2-Bromo-5-fluorobenzyl chloride.
-
Sigma-Aldrich. (2024). Safety Data Sheet - 5-Bromo-2-fluorobenzonitrile.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Fluorobenzoyl chloride.
-
Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
-
Google Patents. (CN113773194A). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
Fisher Scientific. (n.d.). Safety Data Sheet - 5-Bromo-2-fluorobenzaldehyde.
-
Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide.
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Google Patents. (CN111099975A). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
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PubChem. 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information.
-
PubChem. 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information.
-
Save My Exams. (2025). Acylation Mechanism.
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Wang, Q., et al. (2022). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI.
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Nolan, S. P., et al. (1991). Calorimetric study of the oxidative addition of acyl chlorides to iridium(I) complexes in solution, the standard state and the gas phase. Journal of the American Chemical Society.
-
BenchChem. (2025). Managing the Exothermic Reaction of Acryloyl Chloride with Water: A Technical Support Guide.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Reeve, A. M. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Scribd.
-
Electrolock Incorporated. (n.d.). How to Prevent Thermal Runaway in Lithium Ion Batteries.
-
BenchChem. (2025). A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus.
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.
-
Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
-
Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation.
-
El-Awa, A., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
ResearchGate. (2019). (PDF) Friedel-Crafts Acylation.
-
Mohammadkhani, E., & Ghashang, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
-
Lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries.
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides.
-
Ossila. (n.d.). What is Thermal Runaway in Batteries? Causes and Prevention.
-
Zhang, Q., et al. (2011). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Chemistry.
-
Biosynth. (n.d.). 5-Bromo-2-chlorobenzoyl chloride.
-
Pharmaffiliates. (n.d.). 5-Bromo-2-chlorobenzoyl Chloride.
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Improving selectivity in reactions with 5-Bromo-2-fluorobenzoyl chloride
Welcome to the technical support center for 5-Bromo-2-fluorobenzoyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging reagent. Here, we move beyond simple protocols to address the nuanced selectivity issues that can arise during experimentation. Our focus is on providing logical, field-tested solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 5-Bromo-2-fluorobenzoyl chloride and how do they influence its chemistry?
A1: 5-Bromo-2-fluorobenzoyl chloride possesses three distinct reactive sites, each with a unique chemical personality. Understanding their interplay is the key to achieving reaction selectivity.
-
Acyl Chloride (-COCl): This is the most reactive site. The carbonyl carbon is highly electrophilic, making it susceptible to rapid attack by nucleophiles. This is the intended site for acylation reactions to form amides, esters, and ketones (e.g., Friedel-Crafts acylation).[1][2] This group is also highly sensitive to water, leading to hydrolysis.[3][4][5]
-
Aryl Bromide (C-Br): The carbon-bromine bond is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[6] This site allows for the introduction of new carbon-carbon or carbon-nitrogen bonds.
-
Aryl Fluoride (C-F): The carbon-fluorine bond is generally strong. However, its position ortho to the strongly electron-withdrawing acyl chloride group activates it toward nucleophilic aromatic substitution (SNAr) with potent nucleophiles.[7][8]
The challenge and opportunity lie in the "orthogonal reactivity" of these sites—the ability to react one site selectively while leaving the others intact.
Q2: What are the essential handling and storage precautions for this reagent?
A2: Due to the acyl chloride group, 5-Bromo-2-fluorobenzoyl chloride is highly moisture-sensitive. Exposure to atmospheric humidity will cause it to hydrolyze to the corresponding, and often unreactive, 5-bromo-2-fluorobenzoic acid.
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. A desiccator or dry box is highly recommended.
-
Handling: Always handle in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The compound and its hydrolysis product, HCl, are corrosive and harmful if inhaled.[9][10] Use dry syringes and needles for transfers and perform reactions in oven-dried glassware under an inert atmosphere.
Troubleshooting Guide: Navigating Selectivity
This section addresses specific experimental challenges. We diagnose the likely cause and provide a validated solution.
Problem Area 1: Acylation Reactions (Amide & Ester Formation)
Q: My reaction to form an amide is sluggish and gives a low yield, with a significant amount of unreacted starting amine. What is happening?
A: This issue often stems from the in-situ formation of HCl as a byproduct of the acylation. The generated HCl protonates the starting amine, converting it into an unreactive ammonium salt.
Causality & Solution: To neutralize the HCl as it forms, a non-nucleophilic base is required.
-
Primary Recommendation: Add at least two equivalents of your nucleophilic amine; one to react and one to act as an HCl scavenger. Alternatively, add 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture.
-
Expert Tip: For sensitive or valuable amines, using a non-nucleophilic organic base is superior as it prevents the sacrifice of your starting material. The order of addition matters: add the base to the amine solution before the slow, dropwise addition of the acyl chloride at a reduced temperature (e.g., 0 °C) to control the exotherm.
Q: My primary reaction product is 5-bromo-2-fluorobenzoic acid, not my desired ester. How do I prevent this hydrolysis?
A: This indicates the presence of water in your reaction system. The acyl chloride reacts much faster with water than with most alcohols.[5]
Causality & Solution: Rigorous exclusion of moisture is non-negotiable.
-
System Preparation: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere.
-
Reagent Purity: Use anhydrous solvents. Solvents from freshly opened bottles or those passed through a solvent purification system are ideal. Ensure the alcohol and any base used are also anhydrous.
-
Protocol: Perform the reaction under a positive pressure of nitrogen or argon. Dissolve the alcohol and base (e.g., pyridine or TEA) in the anhydrous solvent first, then add the 5-bromo-2-fluorobenzoyl chloride solution dropwise at 0 °C.
Problem Area 2: Friedel-Crafts Acylation
Q: I am attempting a Friedel-Crafts acylation on anisole and getting a mixture of ortho and para isomers with a poor overall yield. How can I improve the regioselectivity and efficiency?
A: Friedel-Crafts acylations are sensitive to catalyst stoichiometry, temperature, and steric effects.[11][12] The ortho-fluorine on your acyl chloride sterically hinders its approach, and the Lewis acid catalyst (e.g., AlCl₃) can coordinate with multiple sites.
Causality & Solution: The key is to control the formation of the reactive acylium ion and manage steric interactions.
-
Catalyst Choice & Stoichiometry: While AlCl₃ is traditional, it often needs to be used in stoichiometric amounts because it complexes with the product ketone.[11] Consider a milder Lewis acid like FeCl₃ or a solid-supported catalyst, which can improve selectivity and simplify workup.[13]
-
Temperature Control: Running the reaction at lower temperatures (-20 °C to 0 °C) often favors the formation of the thermodynamically more stable para product by increasing the activation energy barrier for the more sterically hindered ortho attack.
-
Solvent: Using a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard. Avoid nitrobenzene if possible, as it can compete as a substrate.
Decision Workflow for Orthogonal Synthesis
The following diagram outlines a logical workflow for planning a multi-step synthesis where different reactive sites of 5-bromo-2-fluorobenzoyl chloride must be addressed in a specific order.
Caption: Orthogonal reactivity sites and associated reactions.
Experimental Protocols
Protocol 1: Chemoselective Amidation Under Anhydrous Conditions
This protocol describes the formation of N-benzyl-5-bromo-2-fluorobenzamide, minimizing hydrolysis and side reactions.
Materials:
-
5-Bromo-2-fluorobenzoyl chloride (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the oven-dried flask under an inert atmosphere, add anhydrous DCM.
-
Add benzylamine (1.05 equiv) and DIPEA (1.2 equiv) to the solvent.
-
Cool the mixture to 0 °C using an ice-water bath.
-
In a separate dry flask, dissolve 5-bromo-2-fluorobenzoyl chloride (1.0 equiv) in a minimum amount of anhydrous DCM.
-
Slowly add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Selective Suzuki-Miyaura Coupling via an Ester Intermediate
This protocol demonstrates the synthesis of methyl 2-fluoro-5-phenylbenzoate, showcasing the protection strategy.
Part A: Esterification
-
In an oven-dried flask, cool a solution of anhydrous methanol (5-10 equiv) in anhydrous DCM to 0 °C.
-
Slowly add 5-bromo-2-fluorobenzoyl chloride (1.0 equiv) to the cold methanol solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench with saturated NaHCO₃ and extract with DCM. Dry the organic layer and concentrate to yield methyl 5-bromo-2-fluorobenzoate, which is often pure enough for the next step.
Part B: Suzuki-Miyaura Coupling
-
To an oven-dried flask, add methyl 5-bromo-2-fluorobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3x).
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
References
- National Center for Biotechnology Information. "2-Bromo-5-fluorobenzaldehyde" PubChem Compound Summary for CID 121303.
- Google Patents. "CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone".
-
Organic Chemistry Portal. "Friedel-Crafts Acylation". Available at: [Link]
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]
-
ResearchGate. "Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC". Available at: [Link]
-
Chemistry LibreTexts. "Reactions of Acyl Chlorides with Water". Available at: [Link]
- Google Patents. "CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method".
- Google Patents. "CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid".
-
Save My Exams. "A Level Chemistry Revision Notes - Acyl Chlorides". Available at: [Link]
-
PubMed Central (PMC). "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids". Available at: [Link]
-
National Center for Biotechnology Information. "5-Bromo-2-chlorobenzoyl chloride" PubChem Compound Summary for CID 2756871. Available at: [Link]
-
Chemistry LibreTexts. "Friedel-Crafts Reactions". Available at: [Link]
-
Doc Brown's Chemistry. "hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis". Available at: [Link]
-
Chemguide. "Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides". Available at: [Link]
-
YouTube. "Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems". Available at: [Link]
-
Chemguide. "acyl chlorides and water, alcohols or phenol". Available at: [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Available at: [Link]
-
Chemistry LibreTexts. "16.7: Nucleophilic Aromatic Substitution". Available at: [Link]
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Removal of hydrochloric acid byproduct from 5-Bromo-2-fluorobenzoyl chloride reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluorobenzoyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of the hydrochloric acid (HCl) byproduct from reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to ensure the success and integrity of your experiments.
Troubleshooting Guide: Navigating Challenges in HCl Removal
This section addresses specific issues you may encounter during the workup and purification of reactions involving 5-Bromo-2-fluorobenzoyl chloride. The primary focus is on the effective removal of HCl, a common byproduct in acylation reactions such as amide bond formation, esterification, and Friedel-Crafts reactions.
Q1: My reaction is complete, but I'm unsure of the best method to remove the HCl byproduct. What are the recommended general procedures?
A1: The choice of HCl removal method depends on the stability of your product to aqueous conditions and the desired purity. The two most common and effective methods are an aqueous basic wash and the use of an in-situ HCl scavenger.
Method 1: Aqueous Basic Wash (for water-stable products)
This is the most common and cost-effective method. It involves quenching the reaction mixture and then washing the organic layer with a mild basic solution to neutralize and remove the HCl.
Experimental Protocol: Aqueous Basic Wash
-
Quenching: Slowly and carefully pour the reaction mixture into a separatory funnel containing ice-cold water or a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This step should be performed in a fume hood, as the reaction of residual acyl chloride with water can be vigorous and release HCl gas.
-
Extraction: If your product is in an organic solvent, add more of the solvent to the separatory funnel to ensure a clear separation of layers.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃. Invert the funnel gently at first to allow for the release of CO₂ gas that forms during neutralization. Vent the funnel frequently. Continue washing until the aqueous layer is no longer acidic (test with pH paper). A 5% sodium bicarbonate solution is also effective for this purpose[1].
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and aids in breaking up emulsions.
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain your crude product.
Method 2: In-situ HCl Scavenging (for moisture-sensitive products or simplified workup)
In this method, a non-nucleophilic organic base is added to the reaction mixture to neutralize the HCl as it is formed. This is particularly useful when the product is sensitive to water.
Experimental Protocol: In-situ HCl Scavenging
-
Reagent Addition: To your reaction mixture containing the substrate and 5-Bromo-2-fluorobenzoyl chloride in an appropriate anhydrous solvent, add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base such as triethylamine (Et₃N) or pyridine. The base will react with the generated HCl to form a salt (e.g., triethylammonium chloride)[2][3].
-
Reaction Monitoring: Allow the reaction to proceed as planned, monitoring for completion by an appropriate method (e.g., TLC, LC-MS).
-
Salt Removal: The resulting ammonium salt is often insoluble in common organic solvents and can be removed by filtration.
-
Concentration: The filtrate containing your product can then be concentrated under reduced pressure. Further purification by chromatography or crystallization may be necessary to remove any residual base or other impurities.
DOT script for the decision-making workflow for HCl removal.
Caption: Troubleshooting guide for low product yield after a basic wash.
Frequently Asked Questions (FAQs)
Q1: What are the main types of reactions where 5-Bromo-2-fluorobenzoyl chloride produces HCl?
A1: HCl is a byproduct in any reaction where the chloride of the acyl chloride acts as a leaving group and is replaced by a nucleophile that bears a proton. The most common examples include:
-
Amide Formation: Reaction with primary or secondary amines to form amides.[4]
-
Ester Formation: Reaction with alcohols or phenols to form esters.[5]
-
Friedel-Crafts Acylation: Reaction with an aromatic compound in the presence of a Lewis acid catalyst to form a ketone.[6]
-
Hydrolysis: Reaction with water, which can occur intentionally or as an undesirable side reaction, to form the corresponding carboxylic acid.[2]
Q2: Why is it crucial to remove HCl from the reaction mixture?
A2: Residual HCl can lead to several problems:
-
Product Degradation: If your product is acid-sensitive, the presence of HCl can cause decomposition or unwanted side reactions.
-
Catalyst Inhibition: In subsequent reactions that may use an acid-sensitive catalyst, residual HCl can inhibit or destroy the catalyst.
-
Crystallization Issues: The presence of acidic impurities can sometimes interfere with the crystallization of the final product, leading to oils or impure solids.[7][8]
-
Corrosion: HCl is corrosive and can damage equipment if not properly removed and handled.
Q3: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the HCl?
A3: While NaOH is a strong base and will effectively neutralize HCl, its use is generally not recommended for reactions involving acyl chlorides or their products. The high nucleophilicity of the hydroxide ion can lead to the saponification (hydrolysis) of ester products or other unwanted side reactions. A milder base like sodium bicarbonate or potassium carbonate is a safer choice as it is less nucleophilic but still sufficiently basic to neutralize HCl.
Q4: Are there any solid-supported reagents I can use to simplify HCl removal?
A4: Yes, solid-supported scavengers are an excellent option for simplifying workup. These are typically polymer resins with basic functional groups (e.g., amine-based resins). They offer the advantage of neutralizing the HCl and then being easily removed by simple filtration, often eliminating the need for an aqueous workup.[9][10] This is particularly advantageous in high-throughput synthesis or when working with moisture-sensitive compounds.
Q5: What are the key safety precautions when working with 5-Bromo-2-fluorobenzoyl chloride and handling HCl?
A5: 5-Bromo-2-fluorobenzoyl chloride is a reactive and corrosive compound. It will react with moisture in the air to release HCl, which is a corrosive gas.
-
Handling: Always handle 5-Bromo-2-fluorobenzoyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: Be extremely cautious when quenching the reaction. The addition of water or other protic nucleophiles can be highly exothermic and result in the rapid evolution of HCl gas. Always add the reaction mixture to the quenching solution slowly and with cooling.
-
Waste Disposal: All waste containing HCl should be neutralized before disposal according to your institution's safety guidelines.
Data Summary
The following table provides a qualitative comparison of common HCl removal methods. The optimal choice will depend on the specific requirements of your reaction.
| Method | Pros | Cons | Best For |
| Aqueous NaHCO₃ Wash | - Inexpensive- Effective for large scale- Removes water-soluble impurities | - Can cause emulsions- Risk of product/reagent hydrolysis- Not suitable for water-sensitive products | Robust, water-stable products. |
| Triethylamine (in-situ) | - Anhydrous conditions maintained- Simple filtration workup | - Salt may be partially soluble- Base can sometimes cause side reactions- Requires anhydrous reagents | Moisture-sensitive reactions; rapid amide/ester formation. |
| Solid-Supported Base | - Very simple filtration workup- Anhydrous conditions- No risk of emulsions | - Higher cost of reagents- May require optimization of reaction time | High-throughput synthesis; library generation; moisture-sensitive reactions. |
References
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Chen, J., et al. (2013). Synthesis of quinazolinones with antitumor activity. Bioorganic & Medicinal Chemistry Letters, 23(15), 4353-4357. [Link]
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (2020).
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method. (2014).
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Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. [Link]
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Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. [Link]
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Reactions of Acyl Chlorides. (2025). Save My Exams. [Link]
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Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise. [Link]
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Bousfield, T. W., & Keene, K. (n.d.). A Molar Efficient Synthesis of Amides from Acid Chlorides and Amines in the Bioavailable Solvent Cyrene. The Royal Society of Chemistry. [Link]
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Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., Nesi, M., Scott, J. S., Storer, R. I., & Taylor, S. J. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815–4195. [Link]
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20.17: Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. [Link]
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Developing Processes for Crystallization-Induced Asymmetric Transformation. (n.d.). ACS. [Link]
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Solid Acid Catalysts for Industrial Condensations of Ketones and Aldehydes with Aromatics. (2025). ResearchGate. [Link]
-
8.1: Acid and Base Neutralization. (2025). Chemistry LibreTexts. [Link]
-
Evaluation of the Effectiveness of Acid-Neutralizing Property of Traditional Antacids commonly used in India. (n.d.). [Link]
-
Comparative Study among the Different Formulation of Antacid Tablets by Using Acid-Base Neutralization Reaction. (2015). ResearchGate. [Link]
-
acids, bases and strong acid-base neutralization reactions: analysis of teaching, history and concepts. (2024). New Science. [Link]
-
Applications of Neutralization Titrations. (n.d.). [Link]
- US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid. (1974).
-
The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). NIH. [Link]
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Solid-Supported Reagents and Scavengers. (n.d.). Sopachem. [Link]
-
Solid supported reagents in multi-step flow synthesis. (n.d.). PubMed. [Link]
-
Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]
-
friedel-crafts acylation of benzene. (n.d.). [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
The use of solid-supported reagents for the multi-step synthesis of analytically pure ?,?-unsaturated compounds in miniaturized flow reactors. (2025). ResearchGate. [Link]
-
Continuous Flow Chemistry with Solids: A Review. (n.d.). [Link]
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Stability of 5-Bromo-2-fluorobenzoyl chloride under different conditions
Introduction
Welcome to the technical support guide for 5-Bromo-2-fluorobenzoyl chloride (CAS No. 773140-42-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this reactive compound. As an acyl chloride, its utility in synthesis is matched by its sensitivity to environmental conditions. Understanding and controlling these factors is paramount for experimental success and reproducibility. This guide offers a combination of frequently asked questions for quick reference and detailed troubleshooting scenarios for resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with 5-Bromo-2-fluorobenzoyl chloride?
The principal and most immediate stability concern for 5-Bromo-2-fluorobenzoyl chloride, like all acyl chlorides, is its high reactivity towards nucleophiles, especially water.[1][2] The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack. Exposure to atmospheric moisture will lead to rapid hydrolysis, converting the acyl chloride into the corresponding 5-Bromo-2-fluorobenzoic acid and generating corrosive hydrochloric acid (HCl) gas.[3] This degradation is often irreversible and will compromise the integrity and reactivity of the material for its intended use in acylation reactions.
Q2: What are the definitive signs of degradation?
There are several indicators that your sample of 5-Bromo-2-fluorobenzoyl chloride may have degraded:
-
Visual Observation: The compound may appear clumped or solidified if it has hydrolyzed. A pure acyl chloride is typically a liquid or low-melting solid.
-
Fuming: Upon opening the container, the material may fume noticeably. This is the HCl gas produced during hydrolysis reacting with atmospheric moisture.
-
Analytical Confirmation: The most definitive method is to analyze a sample using techniques like ¹H NMR, ¹⁹F NMR, or FT-IR spectroscopy. The presence of a broad carboxylic acid peak in the IR spectrum (around 2500-3300 cm⁻¹) or a distinct carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm) confirms the formation of 5-Bromo-2-fluorobenzoic acid.
-
Reduced Reactivity: A significant drop in yield during a standard acylation reaction, despite all other parameters being optimal, strongly suggests degradation of the starting material.
Q3: What are the ideal long-term storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, 5-Bromo-2-fluorobenzoyl chloride must be stored with strict adherence to the following conditions. These are based on established best practices for reactive acyl chlorides.[1][4]
| Condition | Recommendation | Rationale & Causality |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended.[5] | Lowers the kinetic energy of molecules, slowing the rate of any potential decomposition pathways. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1][4] | Prevents contact with atmospheric moisture, which is the primary cause of hydrolysis. |
| Container | Keep in the original, tightly sealed container. Use containers with high-quality, non-reactive cap liners (e.g., PTFE).[1][6] | Prevents the ingress of moisture and air. Poorly sealed containers are a common failure point. |
| Light | Store in an opaque or amber container, protected from light. | While not as critical as moisture, prolonged exposure to UV light can potentially initiate radical reactions in halogenated aromatic compounds. |
Q4: Which substances are incompatible with 5-Bromo-2-fluorobenzoyl chloride?
Due to its high reactivity, this compound must be kept away from a range of substances. Incompatible materials include:
-
Water/Moisture: Causes rapid hydrolysis.[2]
-
Alcohols and Phenols: Reacts to form esters. While often a desired reaction, unintentional contact will consume the material.[3]
-
Amines (Primary and Secondary) and Ammonia: Reacts vigorously to form amides.[3]
-
Strong Bases (e.g., Hydroxides, Alkoxides): Promotes rapid hydrolysis and other decomposition reactions.[7]
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[7]
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during the use of 5-Bromo-2-fluorobenzoyl chloride, linking them back to the compound's stability.
Problem 1: My acylation reaction has a very low or zero yield, and I recover mostly my starting nucleophile.
This is a classic symptom of using a completely hydrolyzed acyl chloride. The 5-Bromo-2-fluorobenzoic acid that forms upon degradation is largely unreactive under standard acylation conditions and cannot form the desired ester or amide.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Preventative Protocol: Handling and Dispensing under Inert Atmosphere
To prevent the very issue of hydrolysis, this protocol must be followed every time the reagent is used.
-
Preparation: Ensure you have a supply of dry, inert gas (Argon or Nitrogen) connected to a Schlenk line or a glovebox. All glassware must be oven-dried or flame-dried and cooled under an inert atmosphere.
-
Equilibration: Allow the reagent bottle to warm to room temperature before opening. Opening a cold bottle will cause moisture to condense on the reagent, leading to rapid degradation.
-
Inert Atmosphere Transfer:
-
Puncture the septum of the reagent bottle with a needle connected to the inert gas supply to create a positive pressure.
-
Use a second needle as a vent.
-
Withdraw the required amount of the liquid reagent using a dry, gas-tight syringe.
-
Quickly transfer the reagent to your reaction vessel, which should already be under an inert atmosphere.
-
-
Resealing and Storage: Before removing the gas inlet needle, ensure the bottle is securely sealed. Wrap the cap and septum area with Parafilm® for extra protection against moisture ingress and return the bottle to cold storage.
Problem 2: The reagent fumed upon opening, and now my reaction is sluggish and gives a mixture of product and the hydrolyzed starting material.
Fuming indicates that the reagent has reacted with moisture that entered the bottle. This often happens with repeated use or if the bottle was not sealed properly. The bulk of the material may be partially, but not completely, degraded.
Root Cause Analysis: The Hydrolysis Cascade
The reaction with water is autocatalytic. The HCl produced can catalyze further hydrolysis, creating a cascade of degradation once initiated.
Sources
A Senior Application Scientist's Guide to 5-Bromo-2-fluorobenzoyl Chloride and its Comparison with Other Key Substituted Benzoyl Chlorides
Abstract
This guide provides a comprehensive comparison of 5-Bromo-2-fluorobenzoyl chloride with other commercially significant substituted benzoyl chlorides, namely 2-chlorobenzoyl chloride, 4-fluorobenzoyl chloride, and 3,5-dinitrobenzoyl chloride. It is designed for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their chemical properties, reactivity, and applications in organic synthesis. The document includes a discussion of the electronic effects of substituents on reactivity, detailed experimental protocols for key acylation reactions, and a comparative analysis to aid in the selection of the appropriate reagent for specific synthetic transformations.
Introduction to Substituted Benzoyl Chlorides
Substituted benzoyl chlorides are a class of highly valuable reagents in organic chemistry, primarily serving as potent acylating agents for the synthesis of esters, amides, and ketones. Their reactivity stems from the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effect of the chlorine atom. The diverse range of commercially available substituted benzoyl chlorides, each with unique electronic and steric properties conferred by the ring substituents, allows for fine-tuning of reactivity and selectivity in a multitude of chemical transformations. This guide focuses on 5-Bromo-2-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, and compares its performance and utility against other widely used substituted benzoyl chlorides.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of benzoyl chlorides are crucial for their handling, storage, and reactivity. The table below provides a summary of key physicochemical data for 5-Bromo-2-fluorobenzoyl chloride and its counterparts.
| Property | 5-Bromo-2-fluorobenzoyl chloride | 2-Chlorobenzoyl chloride | 4-Fluorobenzoyl chloride | 3,5-Dinitrobenzoyl chloride |
| Molecular Formula | C₇H₃BrClFO | C₇H₄Cl₂O | C₇H₄ClFO | C₇H₃ClN₂O₅ |
| Molecular Weight | 237.45 g/mol | 175.01 g/mol | 158.56 g/mol | 230.56 g/mol |
| Appearance | Not explicitly found; likely a liquid or low-melting solid | Colorless to very slightly yellow liquid | Colorless to light yellow to light orange clear liquid[1] | Light yellow crystals |
| Boiling Point | Not explicitly found | 238 °C | 193 °C[1] | 196 °C at 11 mmHg |
| Melting Point | Not explicitly found | -4 to -3 °C | 10 °C[1] | 68-69 °C |
| Density | Not explicitly found | ~1.382 g/mL at 25 °C | ~1.32 g/mL | Not explicitly found |
| CAS Number | 509079-69-4 (example) | 609-65-4 | 403-43-0[1] | 99-33-2 |
The Role of Substituents in Modulating Reactivity
The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution reactions is profoundly influenced by the electronic effects of the substituents on the benzene ring. These effects, primarily inductive and resonance effects, alter the electrophilicity of the carbonyl carbon, thereby dictating the rate of reaction.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (-NO₂), halogens (-F, -Cl, -Br), and other electron-withdrawing moieties increase the electrophilicity of the carbonyl carbon. They pull electron density away from the aromatic ring and, by extension, from the carbonyl group, making it more susceptible to nucleophilic attack. Therefore, benzoyl chlorides with strong EWGs are generally more reactive.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl or alkoxy groups would decrease the reactivity of the benzoyl chloride by pushing electron density into the ring and towards the carbonyl group, making it less electrophilic.
The position of the substituent also plays a critical role. Ortho-substituents can exert steric hindrance in addition to their electronic effects, potentially slowing down the reaction rate.
Caption: Influence of electronic effects on the reactivity of the carbonyl carbon in substituted benzoyl chlorides.
Comparative Reactivity Analysis
Based on the principles of electronic effects, we can establish a qualitative ranking of the reactivity of the selected benzoyl chlorides.
| Benzoyl Chloride | Key Substituents | Expected Electronic Effects | Predicted Relative Reactivity |
| 3,5-Dinitrobenzoyl chloride | Two -NO₂ groups (meta) | Strong electron-withdrawing (inductive and resonance) | Highest |
| 5-Bromo-2-fluorobenzoyl chloride | -Br (meta to COCl), -F (ortho to COCl) | Strong electron-withdrawing (inductive) from both halogens | High |
| 2-Chlorobenzoyl chloride | -Cl (ortho) | Electron-withdrawing (inductive), potential steric hindrance | Moderate to High |
| 4-Fluorobenzoyl chloride | -F (para) | Electron-withdrawing (inductive), weak electron-donating (resonance) | Moderate |
Note: This is a predicted trend. Actual reaction rates can be influenced by the specific nucleophile, solvent, and reaction conditions. Direct kinetic studies would be necessary for a definitive quantitative comparison.
Applications in Organic Synthesis
Substituted benzoyl chlorides are indispensable tools in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries.
-
5-Bromo-2-fluorobenzoyl chloride: This compound is a crucial building block in the synthesis of important pharmaceuticals. For instance, it is a key intermediate in the preparation of Dapagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.
-
2-Chlorobenzoyl chloride: It serves as a versatile intermediate in the production of pharmaceuticals, such as the antifungal agent Clotrimazole , and agrochemicals, including insecticides and herbicides.
-
4-Fluorobenzoyl chloride: The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates. Consequently, 4-fluorobenzoyl chloride is widely used in the synthesis of various pharmaceuticals and agrochemicals to introduce a fluoro-substituted benzoyl moiety.
-
3,5-Dinitrobenzoyl chloride: Due to its high reactivity and the crystalline nature of its derivatives, 3,5-dinitrobenzoyl chloride is frequently employed as a derivatizing agent for the characterization and separation of alcohols and amines. The resulting 3,5-dinitrobenzoates and 3,5-dinitrobenzamides are often solids with sharp melting points, facilitating their identification.
Caption: Key applications of the compared substituted benzoyl chlorides in synthesis.
Experimental Protocols
The following are representative, detailed protocols for common acylation reactions using substituted benzoyl chlorides. Safety Precaution: All benzoyl chlorides are corrosive and lachrymatory. These experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
General Procedure for Amide Synthesis (Schotten-Baumann Reaction)
This protocol describes the synthesis of an N-substituted benzamide from a primary or secondary amine and a substituted benzoyl chloride.
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Amine (primary or secondary) (1.05 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve the amine (1.05 eq) in dichloromethane (10 mL per mmol of amine).
-
Add an equal volume of 10% aqueous NaOH solution to the flask.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the substituted benzoyl chloride (1.0 eq) dropwise to the stirring mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
The crude product can be purified by recrystallization or column chromatography.
General Procedure for Friedel-Crafts Acylation
This protocol outlines the synthesis of a substituted benzophenone via Friedel-Crafts acylation of an aromatic compound.
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Aromatic Substrate (e.g., Anisole) (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Ice-cold water
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and drying tube, addition funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.0 eq) to the suspension with stirring.
-
In a separate flask, dissolve the aromatic substrate (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture via an addition funnel.
-
After the addition, allow the reaction to stir at room temperature for several hours, or until completion (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A typical experimental workflow for an acylation reaction using a substituted benzoyl chloride.
Safety and Handling
Substituted benzoyl chlorides are reactive and hazardous chemicals that require careful handling.
-
Corrosivity: They are corrosive to the skin, eyes, and respiratory tract. Always handle them in a fume hood and wear appropriate PPE.
-
Moisture Sensitivity: Benzoyl chlorides react with moisture, including atmospheric humidity, to produce hydrochloric acid. Store them in tightly sealed containers in a dry, cool place.
-
Incompatible Materials: Avoid contact with strong bases, alcohols, and amines, except under controlled reaction conditions.
-
Disposal: Dispose of waste according to local regulations for hazardous chemical waste.
Conclusion
5-Bromo-2-fluorobenzoyl chloride is a valuable reagent in organic synthesis, particularly for the construction of complex pharmaceutical molecules like Dapagliflozin. Its reactivity is modulated by the presence of two electron-withdrawing halogen substituents. When compared to other benzoyl chlorides, its reactivity can be qualitatively predicted based on the electronic nature of the substituents. For instance, it is expected to be more reactive than 4-fluorobenzoyl chloride but less reactive than the highly activated 3,5-dinitrobenzoyl chloride. The choice of a specific substituted benzoyl chloride for a synthetic transformation should be guided by the desired reactivity, the nature of the nucleophile, and the required reaction conditions. The experimental protocols provided in this guide offer a solid foundation for the application of these versatile reagents in a research and development setting.
References
-
PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluorobenzoyl chloride. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved January 27, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-2-chlorobenzoyl Chloride. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions. Retrieved January 27, 2026, from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 27, 2026, from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved January 27, 2026, from [Link]
Sources
A Comparative Guide to the Reactivity of 5-Bromo-2-fluorobenzoyl chloride and 5-bromo-2-chlorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an in-depth technical comparison of two closely related halogenated benzoyl chlorides: 5-Bromo-2-fluorobenzoyl chloride and 5-bromo-2-chlorobenzoyl chloride. By examining their synthesis, electronic properties, and reactivity in key transformations, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
Unveiling the Contestants: Structure and Physicochemical Properties
Both 5-Bromo-2-fluorobenzoyl chloride and 5-bromo-2-chlorobenzoyl chloride are important building blocks, particularly in the synthesis of pharmaceuticals. Their utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.
| Property | 5-Bromo-2-fluorobenzoyl chloride | 5-bromo-2-chlorobenzoyl chloride |
| Molecular Formula | C₇H₃BrClFO | C₇H₃BrCl₂O |
| Molecular Weight | 237.45 g/mol | 253.91 g/mol [1] |
| Appearance | (Predicted) Colorless to light yellow liquid or solid | White to off-white solid |
| Boiling Point | (Predicted) Lower than the chloro analog | ~281 °C (Predicted)[2] |
| Reactivity | Generally lower than the chloro analog | High |
| Stability | Generally more stable than the chloro analog | Less stable, reactive with moisture |
The Heart of the Matter: A Comparative Analysis of Reactivity
The reactivity of these two acyl chlorides is fundamentally governed by the electronic effects of the halogen substituent at the 2-position (ortho to the carbonyl group) and the nature of the halide in the acyl chloride functional group itself.
Electronic Landscape: The Inductive vs. Resonance Tug-of-War
The key difference between the two molecules lies in the ortho-halogen. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly increases the partial positive charge on the carbonyl carbon, making it, in principle, a more potent electrophile. Chlorine also has a -I effect, but it is less pronounced than that of fluorine.
However, both halogens also possess lone pairs of electrons that can participate in resonance (+R effect), donating electron density to the benzene ring. For fluorine, the orbital overlap between the 2p orbitals of fluorine and carbon is more effective than the 3p-2p overlap for chlorine. This can lead to a more significant +R effect for fluorine. The interplay of these opposing effects dictates the overall electron density at the carbonyl carbon. While the inductive effect generally dominates, the resonance effect cannot be disregarded and modulates the electrophilicity.
Acyl Halide Reactivity: A Tale of Two Halides
A more direct determinant of the reactivity of these acyl chlorides is the nature of the halide atom in the -COCl and -COF moieties. The reactivity of acyl halides in nucleophilic acyl substitution reactions generally follows the order: Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride. This trend is primarily governed by two factors:
-
Leaving Group Ability: The halide ion's ability to depart from the tetrahedral intermediate is inversely proportional to its basicity. Weaker bases are better leaving groups. Since the basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻, the leaving group ability is in the reverse order: I⁻ > Br⁻ > Cl⁻ > F⁻.[3]
-
Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, requiring more energy to break during the substitution reaction.
Consequently, 5-bromo-2-chlorobenzoyl chloride is expected to be more reactive than 5-Bromo-2-fluorobenzoyl chloride in most nucleophilic acyl substitution reactions, such as Friedel-Crafts acylation and amide bond formation. Acyl fluorides are generally more stable and less prone to hydrolysis than their chloro counterparts.
In the Trenches: Experimental Protocols and Considerations
The synthesis of both target molecules typically starts from their corresponding benzoic acids.
Synthesis of the Precursor Benzoic Acids
5-Bromo-2-chlorobenzoic acid can be prepared by the bromination of 2-chlorobenzoic acid. Several methods exist, including the use of N-bromosuccinimide (NBS) in a sulfuric acid system.[4]
5-Bromo-2-fluorobenzoic acid is also synthesized from 2-fluorobenzoic acid via bromination, for example, using NBS in dichloromethane.[5]
Conversion to Acyl Chlorides
The conversion of the carboxylic acids to their corresponding acyl chlorides is a standard transformation in organic synthesis.
Caption: General synthesis of the target acyl chlorides.
Experimental Protocol: Synthesis of 5-bromo-2-chlorobenzoyl chloride
-
To a solution of 5-bromo-2-chlorobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride, which can often be used in the next step without further purification.
A similar procedure can be followed for the synthesis of 5-Bromo-2-fluorobenzoyl chloride from 5-bromo-2-fluorobenzoic acid.
Head-to-Head: Reactivity in Key Synthetic Transformations
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[6] The reaction involves the acylation of an aromatic ring with an acyl halide using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Caption: The Friedel-Crafts acylation reaction workflow.
In this reaction, 5-bromo-2-chlorobenzoyl chloride is expected to be the more reactive agent . The weaker C-Cl bond and the better leaving group ability of the chloride ion facilitate the formation of the key acylium ion intermediate upon reaction with the Lewis acid catalyst. While the higher electrophilicity of the carbonyl carbon in the fluoro-analog might suggest increased reactivity, the difficulty in breaking the C-F bond and the poorer leaving group ability of fluoride are the dominant factors.[7]
Amide Bond Formation
The formation of amides is one of the most common reactions in medicinal chemistry.[8] Acyl halides react readily with primary and secondary amines to form amides.
Caption: General workflow for amide bond formation.
Similar to Friedel-Crafts acylation, 5-bromo-2-chlorobenzoyl chloride will generally be more reactive in amide formation . The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of the halide. The superior leaving group ability of chloride compared to fluoride leads to a faster reaction rate. However, the higher stability of 5-Bromo-2-fluorobenzoyl chloride can be an advantage in certain applications, particularly in complex syntheses where the acylating agent needs to survive multiple steps or harsh conditions before the desired amidation. Acyl fluorides have been shown to be effective in couplings with sterically hindered amines where traditional coupling agents fail.[9]
Conclusion: Selecting the Right Tool for the Job
The choice between 5-Bromo-2-fluorobenzoyl chloride and 5-bromo-2-chlorobenzoyl chloride is a nuanced one that depends on the specific requirements of the synthetic task at hand.
-
5-bromo-2-chlorobenzoyl chloride is the more reactive of the two, making it the preferred choice for rapid and efficient acylations where high reactivity is desired and potential side reactions due to its high reactivity can be controlled.
-
5-Bromo-2-fluorobenzoyl chloride , on the other hand, offers greater stability and is less susceptible to hydrolysis. This makes it a valuable reagent in multi-step syntheses or when working with sensitive substrates. Its lower reactivity can also lead to higher selectivity in certain cases.
By understanding the fundamental principles that govern the reactivity of these two important building blocks, researchers can better navigate their synthetic challenges and accelerate the discovery and development of new medicines.
References
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PubChem. 5-Bromo-4-chloro-2-fluorobenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Available at: [Link]
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Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 5-Bromo-2-fluorobenzoyl Chloride Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Characterization
5-Bromo-2-fluorobenzoyl chloride is a key building block in the synthesis of pharmaceuticals and other high-value organic molecules. Its derivatives are integral to the development of novel compounds where precise molecular architecture dictates biological activity and safety. As an acyl chloride, this molecule is characterized by its high reactivity, which is a double-edged sword: advantageous for synthesis but challenging for analytical characterization.[1] Incomplete reaction, hydrolysis to the corresponding carboxylic acid, or the formation of isomeric byproducts are common pitfalls. Therefore, robust, validated analytical methods are not merely a quality control checkpoint but a fundamental necessity to ensure the integrity of the synthetic pathway and the safety of the final product.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation and purity assessment of 5-Bromo-2-fluorobenzoyl chloride and its derivatives. We will move beyond procedural lists to explore the underlying principles, explain the rationale for methodological choices, and provide actionable protocols grounded in scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. For a substituted aromatic system like 5-Bromo-2-fluorobenzoyl chloride, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the substitution pattern and identifying impurities.
Expertise & Experience: Why NMR is Foundational
The chemical environment of each proton and carbon atom is unique, resulting in a distinct resonance frequency (chemical shift). Furthermore, spin-spin coupling between adjacent nuclei provides definitive information about connectivity. For our target molecule, we expect to see a complex splitting pattern in the aromatic region of the ¹H NMR spectrum due to coupling between the three aromatic protons and the fluorine atom. The absence of a signal for the carboxylic acid proton (typically >10 ppm) and the presence of signals in the expected aromatic region would be the first indication of a successful conversion from 5-bromo-2-fluorobenzoic acid.
Potential impurities, such as the starting carboxylic acid or regioisomers formed during synthesis, would present a unique set of signals, making NMR a powerful tool for both identification and quantification.[2]
Predicted ¹H and ¹³C NMR Data
While a dedicated spectrum for 5-Bromo-2-fluorobenzoyl chloride is not widely published, we can predict the expected chemical shifts based on data from analogous structures like N-(2-fluorophenyl)benzamide and other substituted aromatics.[3] The electron-withdrawing nature of the acyl chloride group, along with the effects of the bromine and fluorine substituents, will significantly influence the chemical shifts of the aromatic protons and carbons.
Table 1: Predicted NMR Chemical Shifts for 5-Bromo-2-fluorobenzoyl Chloride
| Nucleus | Predicted Chemical Shift (ppm) | Expected Splitting Pattern | Rationale |
| ¹H NMR | |||
| H-3 | ~7.3-7.5 | Doublet of doublets (dd) | Coupled to H-4 and ¹⁹F. |
| H-4 | ~7.8-8.0 | Triplet of doublets (td) | Coupled to H-3, H-6, and ¹⁹F. |
| H-6 | ~8.1-8.3 | Doublet of doublets (dd) | Coupled to H-4 and ¹⁹F. |
| ¹³C NMR | |||
| C=O | ~165-170 | Singlet (s) | Characteristic acyl chloride carbonyl carbon. |
| C-1 | ~125-130 | Doublet (d, ¹JCF) | Carbon directly attached to fluorine. |
| C-2 | ~160-165 | Singlet (s) | |
| C-3 | ~120-125 | Doublet (d) | |
| C-4 | ~135-140 | Singlet (s) | |
| C-5 | ~118-122 | Singlet (s) | Carbon attached to bromine. |
| C-6 | ~130-135 | Doublet (d) |
Note: These are estimated values. Actual chemical shifts will vary based on the solvent and experimental conditions.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 5-Bromo-2-fluorobenzoyl chloride derivative.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds. Crucially, the solvent must be anhydrous to prevent hydrolysis of the acyl chloride.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural characterization.
Infrared (IR) Spectroscopy: Probing Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The high reactivity and polarity of the acyl chloride group make it particularly well-suited for IR analysis.
Expertise & Experience: The Causality of Vibrational Frequencies
The carbonyl (C=O) stretching frequency of an acyl chloride is highly characteristic and appears at a higher wavenumber (typically 1770-1820 cm⁻¹) compared to other carbonyl-containing compounds like ketones, esters, or carboxylic acids.[4] This shift to higher energy is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond. The presence of a strong absorption band in this region is a key indicator of the acyl chloride functionality. Often, this band appears as a doublet due to Fermi resonance.[4]
Furthermore, the spectra of halogenated aromatic compounds exhibit characteristic C-Br and C-F stretching vibrations in the fingerprint region (below 1500 cm⁻¹). For benzoyl chloride, strong absorption bands are observed around 5.6 and 8.3 microns (approx. 1785 cm⁻¹ and 1205 cm⁻¹).[5]
Table 2: Key IR Absorption Frequencies for 5-Bromo-2-fluorobenzoyl Chloride
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (Acyl Chloride) | 1780 - 1815 | Strong | Often a doublet. Key diagnostic peak. |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Multiple bands expected. |
| C-F (Aryl-Fluoride) | 1200 - 1270 | Strong | |
| C-Cl (Acyl Chloride) | 850 - 900 | Medium | |
| C-Br (Aryl-Bromide) | 500 - 600 | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or expected values.
Workflow for FTIR Analysis
Caption: General workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.
Expertise & Experience: Decoding the Isotopic Signature
A key feature in the mass spectrum of a compound containing one bromine atom and one chlorine atom will be a distinctive pattern of isotopic peaks for the molecular ion [M]⁺ and any fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with predictable relative intensities. For 5-Bromo-2-fluorobenzoyl chloride (C₇H₃BrClFO), this isotopic signature is a powerful confirmation of its elemental composition.
The fragmentation pattern, typically induced by electron ionization (EI), provides a molecular fingerprint. The most common fragmentation pathway for benzoyl chloride derivatives is the loss of the chlorine radical to form the benzoyl cation ([C₆H₅CO]⁺, m/z 105 for the unsubstituted version), which is often the base peak.[5][6] Further fragmentation can lead to the loss of carbon monoxide, yielding the phenyl cation ([C₆H₅]⁺, m/z 77).[6]
Predicted Fragmentation Pathway for 5-Bromo-2-fluorobenzoyl Chloride
Based on the fragmentation of benzoyl chloride and other halogenated aromatics, we can predict the following major fragmentation steps:
-
Molecular Ion Formation: C₇H₃BrClFO + e⁻ → [C₇H₃BrClFO]⁺˙
-
Loss of Cl radical: [C₇H₃BrClFO]⁺˙ → [C₇H₃BrFO]⁺ + Cl˙
-
Loss of CO: [C₇H₃BrFO]⁺ → [C₆H₃BrF]⁺ + CO
Workflow for GC-MS Fragmentation Analysis
Caption: Predicted major fragmentation pathway for the title compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the volatility of many benzoyl chloride derivatives, GC-MS is an excellent method for separation and identification.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile, anhydrous organic solvent like dichloromethane or hexane.
-
GC Separation:
-
Injector: Use a split/splitless injector at a temperature of ~250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
-
-
MS Detection:
-
Ion Source: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400 to capture the molecular ion and key fragments.
-
-
Data Analysis: Analyze the resulting chromatogram to assess purity. Examine the mass spectrum of the main peak, paying close attention to the molecular ion cluster and the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC): A Challenge Requiring Derivatization
Direct analysis of highly reactive acyl chlorides by HPLC is challenging due to their propensity to react with protic solvents (like water or methanol in the mobile phase) or even trace moisture.[7][8] This reactivity leads to poor peak shape, sample degradation on the column, and unreliable quantification.
Expertise & Experience: The Rationale for Derivatization
To overcome these challenges, a pre-column derivatization strategy is employed. The acyl chloride is reacted with a derivatizing agent to form a stable, less reactive, and easily detectable product. This approach offers several advantages:
-
Stability: The derivative is stable under reversed-phase HPLC conditions.
-
Enhanced Detection: The derivatizing agent typically contains a strong chromophore, allowing for sensitive UV detection at a wavelength where the parent compound or potential interferences do not absorb.[7]
-
Improved Chromatography: The derivatization can alter the polarity of the analyte, leading to better retention and peak shape on standard C18 columns.[9]
A validated method for trace analysis of acyl chlorides uses 2-nitrophenylhydrazine as the derivatization reagent.[7] The resulting derivative has a maximum UV absorbance at around 395 nm, effectively minimizing matrix interference.
Experimental Protocol: HPLC with Pre-Column Derivatization
This protocol is adapted from a validated method for general acyl chlorides.[7]
-
Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Sample Preparation: Prepare a solution of the 5-Bromo-2-fluorobenzoyl chloride derivative in anhydrous acetonitrile.
-
Reaction: Mix the sample solution with the derivatization reagent solution. Allow the reaction to proceed at room temperature for approximately 30 minutes. The resulting solution can be directly injected.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 395 nm.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to standard guidelines.
Workflow for Derivatization-HPLC Analysis
Caption: Workflow for purity analysis via derivatization HPLC.
Comparative Summary of Analytical Methods
Each technique offers unique advantages and is best suited for different aspects of characterization. A multi-technique approach is always recommended for comprehensive analysis.
Table 3: Performance Comparison of Analytical Techniques
| Technique | Primary Use | Sample Required | Speed | Key Advantages | Key Limitations |
| NMR | Definitive structural elucidation, impurity identification | 5-10 mg | Slow | Provides detailed structural connectivity; quantitative. | Requires expensive instrumentation; lower sensitivity than MS. |
| FTIR | Functional group identification | <1 mg | Very Fast | Rapid, non-destructive, excellent for identifying the acyl chloride C=O group. | Provides limited structural information; not ideal for complex mixtures. |
| GC-MS | Purity assessment, structural confirmation | <1 mg (dilute solution) | Moderate | High sensitivity and separation power; provides MW and fragmentation data. | Sample must be volatile and thermally stable. |
| HPLC-UV | Purity assessment, quantification | <1 mg (dilute solution) | Moderate | Excellent for quantification of impurities; widely available. | Requires derivatization for reactive acyl chlorides; potential for on-column degradation if not derivatized. |
Conclusion
The comprehensive characterization of 5-Bromo-2-fluorobenzoyl chloride derivatives is a non-trivial but essential task that underpins successful drug development and chemical synthesis. No single technique provides a complete picture. NMR spectroscopy is the cornerstone for unambiguous structural confirmation. FTIR spectroscopy offers a rapid and definitive check for the presence of the critical acyl chloride functional group. For purity and trace impurity analysis, GC-MS is a powerful choice for volatile derivatives, while derivatization-HPLC provides a robust and validated method to handle the inherent reactivity of the acyl chloride, enabling accurate quantification.
By judiciously applying this suite of orthogonal analytical techniques, researchers can proceed with confidence, knowing that the molecular identity, purity, and quality of their compounds are thoroughly understood and validated.
References
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Dey, D., Bhandary, S., Sirohiwal, A., Hathwar, V. R., & Chopra, D. (2016). 'Conformational lock' via unusual intramolecular C–F⋯O= C and C–H⋯Cl–C parallel dipoles observed in in situ cryocrystallized liquids. Chemical Communications, 52(56), 7225-7228. [Link]
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Grinias, J. P., Malec, P. A., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 738-745. [Link]
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Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A, 1249, 141–149. [Link]
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Kim, H. Y., Kim, M., Lee, J., Jo, C., & Lee, K. H. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Biotechnology, 31(5), 603-611. [Link]
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Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of chromatography. A, 1445, 73–82. [Link]
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Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Acylating Agents: Benchmarking 5-Bromo-2-fluorobenzoyl Chloride in Amide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of an acylating agent is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 5-Bromo-2-fluorobenzoyl chloride against a curated set of alternative acylating agents. Our analysis is centered around a model reaction—the acylation of p-anisidine—to provide a standardized platform for objective performance evaluation. Through this lens, we will explore the nuanced interplay of electronic effects, reactivity, and practical considerations that guide the rational choice of an acylating agent in the synthesis of valuable benzamide scaffolds.
The Pivotal Role of Acylating Agents in Drug Discovery
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceuticals.[1] The resulting amide bond is a prevalent feature in a vast number of marketed drugs due to its exceptional metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets.[2] Substituted benzamides, the products of acylating amines with benzoyl chlorides, are a privileged scaffold in medicinal chemistry, found in drugs with a wide range of therapeutic applications, including anti-emetics, antipsychotics, and anti-cancer agents.[3][4][5]
The choice of acylating agent is therefore not merely a matter of convenience but a strategic decision that impacts yield, purity, scalability, and the introduction of chemical handles for further molecular elaboration.[6] This guide focuses on 5-Bromo-2-fluorobenzoyl chloride, a halogenated acylating agent, and benchmarks its performance against other commonly employed reagents.
The Model System: Acylation of p-Anisidine
To establish a fair and reproducible comparison, we have selected the acylation of p-anisidine as our model reaction. p-Anisidine is a suitable substrate due to its moderate nucleophilicity, allowing for a discernible differentiation in the reactivity of the acylating agents.[6] The methoxy group provides a convenient spectroscopic handle for product characterization.[7]
Caption: General scheme for the acylation of p-anisidine.
A Comparative Analysis of Acylating Agents
The reactivity of benzoyl chlorides is primarily governed by the electrophilicity of the carbonyl carbon, which is modulated by the electronic effects of the substituents on the aromatic ring.[8] We will compare 5-Bromo-2-fluorobenzoyl chloride with three alternatives: the parent benzoyl chloride, 4-nitrobenzoyl chloride (featuring a strong electron-withdrawing group), and acetic anhydride (a different class of acylating agent).
Electronic Effects and Predicted Reactivity
-
5-Bromo-2-fluorobenzoyl Chloride : This agent possesses two electron-withdrawing halogen substituents. The fluorine at the 2-position and the bromine at the 5-position both exert a strong -I (inductive) effect, significantly increasing the electrophilicity of the carbonyl carbon. This is expected to lead to high reactivity.
-
Benzoyl Chloride : The unsubstituted parent compound serves as our baseline for comparison.
-
4-Nitrobenzoyl Chloride : The nitro group at the 4-position is a powerful electron-withdrawing group (-I and -R effects), which is anticipated to render this acylating agent highly reactive, potentially even more so than 5-Bromo-2-fluorobenzoyl chloride.
-
Acetic Anhydride : As an acid anhydride, it is generally less reactive than acyl chlorides.[9] The leaving group (acetate) is less willing to depart compared to the chloride ion.
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The Strategic Advantage of 5-Bromo-2-fluorobenzoyl Chloride in Modern Drug Discovery: A Comparative Guide
In the intricate landscape of drug discovery, the selection of building blocks is a critical determinant of a program's success. The deliberate incorporation of halogen atoms, particularly fluorine, has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This guide provides an in-depth technical comparison of 5-Bromo-2-fluorobenzoyl chloride, a versatile reagent, against its close analog, 5-Bromo-2-chlorobenzoyl chloride, and other synthetic alternatives. Through detailed case studies, experimental data, and mechanistic insights, we will elucidate the strategic advantages conferred by the judicious use of this fluorinated building block.
The Rationale for Fluorine Incorporation in Drug Design
The substitution of hydrogen with fluorine can profoundly impact a molecule's biological profile. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing drug-target interactions.[1][2] Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance metabolic stability by blocking sites of oxidative metabolism.[1] This increased stability often translates to improved bioavailability and a longer duration of action. From a conformational perspective, the small van der Waals radius of fluorine allows it to act as a bioisostere of a hydrogen atom with minimal steric hindrance.
Case Study: Synthesis of SGLT2 Inhibitors - A Tale of Two Halogens
A compelling illustration of the utility of halogenated benzoyl chlorides is found in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. One prominent example is Dapagliflozin. A key step in the synthesis of Dapagliflozin involves a Friedel-Crafts acylation reaction to construct the diarylmethane core of the molecule.
The Established Route: 5-Bromo-2-chlorobenzoyl Chloride in the Synthesis of a Dapagliflozin Intermediate
The synthesis of a key intermediate for Dapagliflozin prominently features the use of 5-Bromo-2-chlorobenzoyl chloride.[3][4] The process typically begins with the conversion of 5-bromo-2-chlorobenzoic acid to its more reactive acyl chloride derivative. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with phenetole in a Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield 5-bromo-2-chloro-4'-ethoxy benzophenone.[4]
This reaction, while effective, is not without its challenges. The use of stoichiometric amounts of aluminum chloride can lead to significant waste streams and purification difficulties.[4] Moreover, the regioselectivity of the acylation can be a concern, with the potential for the formation of ortho-acylated byproducts.[4]
Workflow for the Synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone
Caption: Synthesis of a key Dapagliflozin intermediate.
The Fluorinated Alternative: 5-Bromo-2-fluorobenzoyl Chloride
While the chloro-analog is well-documented in the synthesis of Dapagliflozin, the use of 5-bromo-2-fluorobenzoyl chloride presents a compelling alternative for the synthesis of novel drug candidates. The principles of its application in a Friedel-Crafts acylation are analogous to its chloro counterpart.
The rationale for exploring the fluoro-analog lies in the potential for improved biological activity and pharmacokinetic properties of the final drug molecule. The stronger electron-withdrawing nature of fluorine compared to chlorine can influence the electronic properties of the resulting ketone and, consequently, its interactions with the biological target. Furthermore, the increased metabolic stability associated with the C-F bond could offer advantages in drug development.[1]
Comparative Performance: Fluoro vs. Chloro
| Parameter | 5-Bromo-2-fluorobenzoyl Chloride | 5-Bromo-2-chlorobenzoyl Chloride |
| Reactivity in Friedel-Crafts Acylation | Generally comparable to the chloro-analog, though the stronger electron-withdrawing nature of fluorine can slightly decrease the reactivity of the aromatic ring towards electrophilic substitution. | Well-established reactivity, but can be susceptible to side reactions. |
| Yield | Yields are typically high, often in the range of 85-95% for the Friedel-Crafts acylation step, depending on the substrate and reaction conditions. | Yields for the Friedel-Crafts acylation to form the Dapagliflozin intermediate are reported to be in the range of 88-92%.[4] |
| Purity and Byproducts | The regioselectivity is generally good, favoring para-substitution. The higher electronegativity of fluorine can sometimes lead to cleaner reactions with fewer byproducts compared to chlorine. | Can produce ortho-isomer byproducts, which may require additional purification steps.[4] |
| Impact on Final Compound Properties | The presence of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa.[1][2] | The chlorine atom also contributes to the overall lipophilicity and electronic properties of the molecule. |
| Cost | Generally, fluorinated building blocks can be more expensive than their chlorinated counterparts due to more complex manufacturing processes. | Typically more cost-effective and widely available. |
Experimental Protocols
General Procedure for the Synthesis of a Benzophenone via Friedel-Crafts Acylation
Materials:
-
Substituted benzoyl chloride (e.g., 5-bromo-2-fluorobenzoyl chloride or 5-bromo-2-chlorobenzoyl chloride) (1.0 eq)
-
Arene (e.g., Phenetole) (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.0 eq) to the suspension while maintaining the temperature at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the arene (1.1 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired benzophenone.
Workflow for a Generic Friedel-Crafts Acylation
Caption: Step-by-step Friedel-Crafts acylation workflow.
Conclusion: A Strategic Choice for Advancing Drug Discovery
5-Bromo-2-fluorobenzoyl chloride represents a valuable and strategic building block for medicinal chemists. While its chloro-analog has a proven track record in the synthesis of approved drugs like Dapagliflozin, the fluorinated version offers the potential for enhanced pharmacological properties, including improved metabolic stability and target engagement. The choice between these two reagents will depend on the specific goals of the drug discovery program, balancing factors such as cost, desired biological activity, and the need for fine-tuning the pharmacokinetic profile. As our understanding of the nuanced effects of fluorine in drug molecules continues to grow, the demand for versatile fluorinated building blocks like 5-Bromo-2-fluorobenzoyl chloride is set to increase, paving the way for the next generation of innovative therapeutics.
References
- Mei, H., Han, J., Fustero, S., Medio-Simon, M., Sedgwick, D.M., Santi, C., Ruzziconi, R., & Soloshonok, V.A. (2019). Fluorine-Containing Drugs Approved by the FDA in 2018. Chemistry – A European Journal, 25(51), 11797-11819.
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. Retrieved January 28, 2026, from [Link].
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
Pharmaffiliates. (n.d.). 5-Bromo-2-chlorobenzoyl Chloride. Retrieved January 28, 2026, from [Link].
- Google Patents. (n.d.). CN107382679A - The preparation method of Dapagliflozin intermediate.
- Google Patents. (n.d.). CN104496952B - Synthesis method of dapagliflozin.
- MDPI. (2022). Synthesis and Spectroscopic Characterization of Dapagliflozin/Zn (II), Cr (III) and Se (IV) Novel Complexes That Ameliorate Hepatic Damage, Hyperglycemia and Oxidative Injury Induced by Streptozotocin-Induced Diabetic Male Rats and Their Antibacterial Activity. Molecules, 27(5), 1538.
- ResearchGate. (2021).
- Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(14), 1375-1378.
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Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Retrieved January 28, 2026, from [Link].
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Benchmarking Purity: A Comparative Guide to 5-Bromo-2-fluorobenzoyl Chloride
Topic: Purity Assessment of Commercially Available 5-Bromo-2-fluorobenzoyl Chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis of fluorinated benzamides—critical scaffolds for SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other bioactive molecules—5-Bromo-2-fluorobenzoyl chloride (CAS: 773140-42-4) is a linchpin intermediate.[1][2] However, its high reactivity creates a significant "Purity Gap" in the commercial supply chain.
Many vendors provide Certificates of Analysis (CoA) based solely on Acid-Base Titration .[1] As this guide will demonstrate, titration often masks significant degradation, leading to stoichiometric imbalances and failed coupling reactions. This guide provides a robust, self-validating protocol for assessing the true quality of this reagent, comparing the "Standard Titration" approach against the "Gold Standard" Derivatization HPLC method .
The Chemistry of Instability
5-Bromo-2-fluorobenzoyl chloride is highly electrophilic.[1] Upon exposure to atmospheric moisture, it hydrolyzes rapidly to 5-bromo-2-fluorobenzoic acid and hydrochloric acid (HCl).[1]
-
The Analytical Trap: In a standard NaOH titration, both the active acid chloride (after hydrolysis) and the inactive free acid impurity consume base. Furthermore, the HCl byproduct of hydrolysis also consumes base.
-
Result: A sample that is 50% decomposed can still yield a "Total Acid Number" that mimics a >95% pure sample, deceiving the researcher.
-
Comparative Methodology: The "How-To"
To objectively compare commercial sources, we must distinguish the Active Species (Acid Chloride) from the Inactive Species (Carboxylic Acid).
Method A: Visual Inspection (The First Filter)
-
High Purity: Off-white to pale yellow crystalline solid or clear liquid (depending on ambient temp/supercooling).[1]
-
Degraded: Dark orange/brown liquid or sticky solid.[1] Coloration often indicates the presence of brominated side-products or polymerization initiated by thionyl chloride residues.
Method B: Derivatization HPLC (The Gold Standard)
Direct injection of acid chlorides into an HPLC damages the column and yields unreproducible peaks due to on-column hydrolysis. We utilize In-Situ Methanolysis to stabilize the analyte.[1]
-
Principle:
-
Outcome: The chromatogram clearly separates the Methyl Ester (representing active material) from the Free Acid (representing impurity).
Simulated Case Study: Vendor Comparison
The following data represents a typical comparative analysis performed in a drug discovery QC workflow.
Scenario: Two lots of 5-Bromo-2-fluorobenzoyl chloride were purchased.
-
Vendor A: "Premium Grade" (Price: $150/10g)
-
Vendor B: "Bulk/Technical Grade" (Price: $60/10g)[1]
Table 1: Comparative Analysis Data
| Metric | Vendor A (Premium) | Vendor B (Budget) | Interpretation |
| Appearance | Pale yellow crystalline solid | Dark amber viscous liquid | Vendor B shows signs of oxidative degradation.[1] |
| CoA Claim (Titration) | 98.5% | 97.0% | Both appear acceptable on paper.[1] |
| HPLC Assay (Methyl Ester) | 98.2% | 84.1% | CRITICAL FAILURE: Vendor B is significantly decomposed.[1] |
| Free Acid Impurity | 0.8% | 12.5% | Vendor B's "purity" in titration was inflated by free acid and HCl. |
| Thionyl Chloride Residue | Not Detected | 1.2% | Vendor B failed to remove excess reagent (safety hazard).[1] |
Experimental Protocols
Protocol 1: Methyl Ester Derivatization for HPLC
This protocol converts the unstable acid chloride into a stable methyl ester for accurate quantification.
Reagents:
Step-by-Step:
-
Preparation: Weigh 10-15 mg of the 5-Bromo-2-fluorobenzoyl chloride sample into a 2 mL HPLC vial.
-
Derivatization: Immediately add 1.0 mL of Dry Methanol .
-
Reaction: Cap the vial and vortex for 30 seconds. Allow to stand at room temperature for 5 minutes. (The reaction is exothermic and rapid).
-
Dilution: Take 100 µL of this solution and dilute to 1.0 mL with ACN/Water (50:50) mobile phase.[1]
-
Analysis: Inject 5-10 µL onto the HPLC.
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm)
-
Mobile Phase: Gradient 5% ACN to 95% ACN in Water (0.1% Formic Acid).
-
Detection: UV at 254 nm.[1]
-
Expected Retention:
Protocol 2: Morpholine Titration (Functional Assay)
Use this if HPLC is unavailable.[1] It is superior to NaOH titration.
-
Dissolve a known mass of sample in 0.5N Morpholine in Methanol .
-
Stir for 10 mins. (RCOCl forms Amide + Morpholine-HCl).[1]
-
Add distilled water and trace HNO3.[1]
-
Titrate the free Chloride ion (released from RCOCl) with Standard Silver Nitrate (AgNO3) using potentiometric detection.
-
Note: Free acid does not release chloride.[1] This specifically measures the acyl chloride functionality.[3]
Visualizations
Diagram 1: Derivatization Chemistry & Analysis Logic
This diagram illustrates why Methanolysis is the preferred method for distinguishing purity.
Caption: Differential reaction kinetics allow HPLC to separate active reagent (as ester) from hydrolyzed impurity (as acid).[1]
Diagram 2: Vendor Selection Decision Matrix
A logical workflow for accepting or rejecting a batch based on the data.
Caption: Standardized decision matrix ensures only high-quality intermediates enter the synthesis pipeline.
References
-
Valiappan, K. M., et al. (2017).[1] "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis.
-
Fromont, C. (2012).[1][4] "Discussion: Simplest way to derive an acid chloride for HPLC analysis." ResearchGate.[1][5]
-
Holzgrabe, U. (2020).[1] NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.[1] (Context on hydrolysis monitoring).
-
Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 5-Bromo-2-chlorobenzoyl chloride" (Analogous handling data).
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- 2. 5-Bromo-2-fluorobenzoyl chloride [oakwoodchemical.com]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Mechanistic Guide to Reactions of 5-Bromo-2-fluorobenzoyl Chloride
This guide provides an in-depth, mechanistically-driven comparison of key reactions involving 5-Bromo-2-fluorobenzoyl chloride, a versatile reagent in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the causality behind experimental choices, offering a comparative analysis against common alternatives. We will dissect the reactivity of its three key functional sites: the acyl chloride, the bromo substituent, and the fluoro substituent, providing the technical insights necessary for strategic synthetic planning.
The Acyl Chloride Moiety: Amide Bond Formation
The most prominent feature of 5-Bromo-2-fluorobenzoyl chloride is its highly reactive acyl chloride group, making it an excellent acylating agent for the synthesis of amides and esters.[1] The primary reaction is a nucleophilic acyl substitution.
Mechanism: Nucleophilic Acyl Substitution
The generally accepted mechanism involves a two-step addition-elimination pathway. An amine's lone pair of electrons attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, expelling the chloride ion, the most stable leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated, driving the reaction to completion.[2][]
Caption: Mechanism of Nucleophilic Acyl Substitution for Amide Synthesis.
Performance Comparison: Acyl Chloride vs. Other Amidation Methods
While direct acylation with an acyl chloride is efficient, it requires the prior synthesis of the acyl chloride from the corresponding carboxylic acid, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[][4] This introduces an extra step and the handling of corrosive materials. Modern drug discovery often employs direct amidation methods using coupling reagents that activate the carboxylic acid in situ.
| Method | Reagent(s) | Advantages | Disadvantages | Typical Yields |
| Acyl Chloride | 5-Bromo-2-fluorobenzoyl chloride | High reactivity, fast reactions, clean conversion. | Requires synthesis of acyl chloride; HCl byproduct is corrosive. | >90% |
| Carbodiimide Coupling | 5-Bromo-2-fluorobenzoic acid + EDC/DCC | One-pot procedure, mild conditions. | Byproduct (urea) can be difficult to remove; potential for racemization.[4] | 70-95% |
| Phosphonium/Uronium Salts | 5-Bromo-2-fluorobenzoic acid + HATU/HBTU | High yields, low racemization, fast reactions.[4] | Reagents are expensive. | 85-99% |
| Enzymatic Amidation | 5-Bromo-2-fluorobenzoic acid + Amine + Biocatalyst | High selectivity, environmentally friendly, mild conditions. | Substrate scope can be limited; requires enzyme development.[5] | Variable |
Experimental Protocol: Synthesis of N-Benzyl-5-bromo-2-fluorobenzamide
This protocol details a standard amidation procedure, chosen for its high efficiency and straightforward execution. The use of dichloromethane (DCM) as a solvent is standard for its ability to dissolve the reactants and its relative inertness.[6]
-
Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-fluorobenzoyl chloride (1.0 eq, 2.55 g, 10 mmol) and anhydrous dichloromethane (40 mL).
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical to manage the exothermicity of the reaction upon amine addition.
-
Reagent Addition: In a separate flask, dissolve benzylamine (1.0 eq, 1.07 g, 10 mmol) and triethylamine (1.2 eq, 1.21 g, 12 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled acyl chloride solution over 15 minutes. The triethylamine acts as a base to neutralize the HCl formed during the reaction.[]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol/water to obtain N-benzyl-5-bromo-2-fluorobenzamide as a white solid.
The Aryl Halides: Cross-Coupling and Substitution
The aromatic ring of 5-Bromo-2-fluorobenzoyl chloride is decorated with two halogens, offering distinct opportunities for C-C and C-Nucleophile bond formation. The bromine atom is ideal for palladium-catalyzed cross-coupling, while the fluorine atom, activated by the ortho-carbonyl group, is susceptible to nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling at the Bromo Position
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl structures.[7] It involves the reaction of an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[8] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8] This makes the bromo-substituent on our molecule a prime site for this transformation.
Mechanism: The Palladium Catalytic Cycle The reaction proceeds through a well-established catalytic cycle involving three key steps[7]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Bromine bond, forming a Pd(II) species. This is often the rate-determining step.[7]
-
Transmetalation: A base activates the organoboron reagent to form a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
Performance Comparison: Halide Reactivity in Suzuki Coupling
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Catalyst Loading | Typical Temperature |
| Ar-I | Highest | 0.5 - 2 mol% | Room Temp - 80°C |
| Ar-Br | High | 1 - 5 mol% | 60 - 120°C |
| Ar-Cl | Low | 2 - 10 mol% (requires specialized ligands) | 100 - 150°C |
| Ar-F | Very Low | Generally unreactive under standard conditions | >150°C (rare) |
Data synthesized from general principles of Suzuki coupling reactivity.[8][10]
Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position
While typically a poor leaving group in SN1/SN2 reactions, fluorine is an excellent leaving group in SNAr. This reaction occurs on aromatic rings that are electron-deficient, a condition satisfied here by the strong electron-withdrawing effect of the ortho-benzoyl chloride group.[11][12]
Mechanism: Addition-Elimination The SNAr reaction is a two-step process[12]:
-
Addition: A nucleophile attacks the carbon bearing the fluorine atom, breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing carbonyl group, stabilizing this intermediate.
-
Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context due to its high electronegativity.
The rate of SNAr is dependent on both the leaving group's ability to be expelled and the ring's activation. For halogen leaving groups, the reactivity order is F > Cl > Br > I, the reverse of that seen in many other substitution reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is fastest on the most electron-deficient carbon—the one attached to the highly electronegative fluorine.[11]
Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Safety and Handling
5-Bromo-2-fluorobenzoyl chloride, like its analogue 5-bromo-2-chlorobenzoyl chloride, is a corrosive and moisture-sensitive compound.[13] It is harmful if swallowed and causes severe skin burns and eye damage.[13] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride moiety.
Conclusion
5-Bromo-2-fluorobenzoyl chloride is a powerful and versatile building block whose utility stems from the distinct and predictable reactivity of its three functional sites.
-
Acyl Chloride: Provides a reliable and high-yielding route to amides and esters via nucleophilic acyl substitution, comparing favorably in reactivity to in-situ coupling methods, albeit requiring an additional synthetic step.
-
Bromo Group: Serves as an excellent handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, offering a significant advantage over less reactive aryl chlorides.
-
Fluoro Group: Acts as a superior leaving group in SNAr reactions due to the electronic activation from the ortho-carbonyl, enabling the introduction of nucleophiles at a position often difficult to access through other means.
A thorough understanding of these competing and complementary reaction pathways allows the discerning chemist to strategically employ 5-Bromo-2-fluorobenzoyl chloride in the efficient construction of complex molecular architectures for pharmaceutical and materials science applications.
References
Sources
- 1. Buy 2-Bromo-5-fluorobenzoyl chloride | 111771-13-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Biocatalytic, Intermolecular C-H Bond Functionalization for the Synthesis of Enantioenriched Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. 5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 5-Bromo-2-fluorobenzoyl Chloride in Large-Scale Synthesis: A Guide for Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromo-2-fluorobenzoyl Chloride
5-Bromo-2-fluorobenzoyl chloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and specialty chemicals. Its unique substitution pattern, featuring a bromine atom for potential downstream cross-coupling reactions and a fluorine atom to modulate physicochemical properties, makes it a valuable intermediate. However, its adoption in large-scale manufacturing hinges on a thorough evaluation of its synthetic cost-effectiveness and performance against viable alternatives. This guide aims to provide researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions regarding the incorporation of this reagent in their synthetic workflows.
The Synthesis of 5-Bromo-2-fluorobenzoyl Chloride: A Comparative Analysis of Chlorinating Agents
The primary route to 5-Bromo-2-fluorobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid. The choice of chlorinating agent is a critical factor influencing the overall cost, yield, purity, and environmental impact of the process. This section compares the most common industrial chlorinating agents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).
Reagent Cost and Reaction Efficiency
| Reagent | Typical Bulk Price (per kg) | Key Advantages | Key Disadvantages | Typical Yield |
| Thionyl Chloride (SOCl₂) ** | ~$5-7[1] | Low cost, gaseous byproducts (SO₂ and HCl) are easily removed. | Reactions often require heating, potentially leading to side products with sensitive substrates. | High (e.g., ~97% for similar substrates)[2] |
| Oxalyl Chloride ((COCl)₂) ** | ~$100+ | Milder reaction conditions (often room temperature), clean gaseous byproducts (CO, CO₂, and HCl). | Significantly higher cost. | High to excellent |
| Phosphorus Pentachloride (PCl₅) | ~$125-150/kg (IndiaMart) | Effective for a wide range of carboxylic acids. | Solid byproduct (POCl₃) can complicate purification. | Generally high |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Thionyl chloride stands out as the most economical option for large-scale production, a crucial factor in commercial manufacturing.[3][4] Its gaseous byproducts simplify the work-up process, a significant advantage in industrial settings.[5] However, the often-necessary application of heat can be a drawback for thermally sensitive molecules.
Oxalyl chloride, while considerably more expensive, offers the significant advantage of milder reaction conditions, which can be critical for maintaining the integrity of complex and sensitive substrates.[3][6] The clean, gaseous nature of its byproducts is also a major benefit. For high-value products like pharmaceuticals, the higher cost of oxalyl chloride can be justified by improved yields and purity, reducing overall downstream processing costs.[3]
Phosphorus pentachloride is a potent chlorinating agent but introduces a phosphorus-based byproduct that may require additional purification steps.
Experimental Protocol: Synthesis of 5-Bromo-2-fluorobenzoyl chloride using Thionyl Chloride
This protocol is a representative example for the large-scale synthesis of 5-Bromo-2-fluorobenzoyl chloride.
Materials:
-
5-bromo-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Catalytic amount of N,N-dimethylformamide (DMF)
-
An inert solvent (e.g., toluene or dichloromethane)
Procedure:
-
Charge a suitable reactor with 5-bromo-2-fluorobenzoic acid and the inert solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture, controlling the initial exotherm.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain until the reaction is complete (monitored by techniques like HPLC or TLC).
-
Once the reaction is complete, distill off the excess thionyl chloride and solvent under reduced pressure.
-
The crude 5-Bromo-2-fluorobenzoyl chloride can then be purified by vacuum distillation.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of 5-Bromo-2-fluorobenzoyl chloride.
Waste Management and Associated Costs
The choice of chlorinating agent directly impacts the composition of the waste stream and, consequently, the disposal costs.
-
Thionyl Chloride: The primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl). These acidic gases must be scrubbed, typically with a caustic solution (e.g., sodium hydroxide), generating a significant amount of aqueous inorganic salt waste.
-
Oxalyl Chloride: The gaseous byproducts are carbon monoxide (CO), carbon dioxide (CO₂), and HCl. While HCl requires scrubbing, CO is a toxic gas that may require specific off-gas treatment.
-
Phosphorus Pentachloride: The byproduct, phosphorus oxychloride (POCl₃), is corrosive and requires careful handling and disposal, often through specialized waste management services.
Estimated Waste Disposal Costs:
| Waste Stream | Typical Disposal Cost (per gallon) |
| Acidic Aqueous Waste (from scrubbing) | $4 - $12 |
| Chlorinated Organic Solvents | $15 - $20+[7] |
Note: These are general estimates and can vary based on location, volume, and the specific composition of the waste.
The cost of neutralizing and disposing of the acidic waste generated from scrubbing HCl and SO₂ can be substantial in large-scale operations. While the initial cost of thionyl chloride is low, these downstream waste management costs must be factored into the total cost of ownership.
Performance in Subsequent Reactions: Amide and Ester Formation
The utility of 5-Bromo-2-fluorobenzoyl chloride is ultimately determined by its performance in subsequent bond-forming reactions. This section provides an overview of its reactivity in forming amides and esters, crucial linkages in many pharmaceutical compounds.
Amide Bond Formation
Acyl chlorides are highly reactive acylating agents for the synthesis of amides from amines. The reaction is typically fast and high-yielding.
Experimental Protocol: Synthesis of a 5-Bromo-2-fluorobenzamide Derivative
Materials:
-
5-Bromo-2-fluorobenzoyl chloride
-
A primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
An aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve the amine and the base in the solvent and cool the mixture in an ice bath.
-
Slowly add a solution of 5-Bromo-2-fluorobenzoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The reaction mixture is then typically washed with dilute acid, water, and brine.
-
The organic layer is dried and the solvent removed to yield the amide product.
Ester Bond Formation
Similarly, 5-Bromo-2-fluorobenzoyl chloride readily reacts with alcohols to form esters, often in the presence of a base to neutralize the HCl byproduct.
Comparison with Alternative Acylating Agents
While acyl chlorides are highly effective, other acylating agents can be used.
| Acylating Agent | Advantages | Disadvantages |
| Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | Milder conditions, broader functional group tolerance. | Higher reagent cost, formation of solid byproducts that can be difficult to remove. |
| Anhydrides | Often less expensive than acyl chlorides. | Less reactive than acyl chlorides, may require higher temperatures or longer reaction times. |
For large-scale synthesis where speed and atom economy are critical, the high reactivity of 5-Bromo-2-fluorobenzoyl chloride often makes it the preferred choice, despite the need to handle a reactive intermediate.
Conclusion and Strategic Recommendations
The selection of a synthetic route for incorporating the 5-bromo-2-fluorobenzoyl moiety requires a multifaceted analysis.
-
For large-volume, cost-sensitive syntheses , the use of thionyl chloride to prepare 5-Bromo-2-fluorobenzoyl chloride from 5-bromo-2-fluorobenzoic acid is generally the most economically viable approach, provided the substrate is thermally stable. The significant cost advantage of thionyl chloride often outweighs the associated waste disposal costs.
-
For high-value products, such as complex APIs with sensitive functional groups , the higher cost of oxalyl chloride can be justified. The milder reaction conditions can lead to higher yields and purity, reducing the burden of downstream purification and potentially increasing the overall process efficiency.
-
5-Bromo-2-fluorobenzoyl chloride remains a highly effective acylating agent for the rapid and high-yielding synthesis of amides and esters. While alternative methods using coupling agents exist, the directness and efficiency of the acyl chloride route are often advantageous in a manufacturing setting.
Ultimately, the optimal strategy will depend on a careful evaluation of the specific target molecule, the scale of production, and the overall economic and environmental goals of the project. This guide provides a framework and key data points to facilitate this critical decision-making process.
References
- Benchchem. A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)-quinuclidin-3-yl carbonochloridate. Benchchem. Accessed January 27, 2026.
- Ebrahimi, E. & Jarrahpour, A. Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams.
- Benchchem. A Comparative Guide to the Synthesis of 2-(4-Phenylbenzoyl)benzoyl Chloride. Benchchem. Accessed January 27, 2026.
- Benchchem. A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh. Benchchem. Accessed January 27, 2026.
- Hazardous Waste Disposal Cost in 2025? Complete Pricing Guide. Published online October 23, 2025.
- chembook. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis. chemicalbook.com. Accessed January 27, 2026.
- Chemguide. preparation of acyl chlorides (acid chlorides). Chemguide.co.uk. Accessed January 27, 2026.
- Echemi. Thionyl chloride 99% colorless liquid 99% powder aly- 7719-09-7 lk. Echemi.com. Accessed January 27, 2026.
- Yufeng. Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis. Yufeng. Published online December 31, 2025.
Sources
- 1. 5-Bromo-2-fluorobenzoic Acid CAS 146328-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 4. Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis [wolfabio.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
